Ethyl formyl(3-oxopropyl)carbamate
Description
Properties
CAS No. |
160652-24-4 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.168 |
IUPAC Name |
ethyl N-formyl-N-(3-oxopropyl)carbamate |
InChI |
InChI=1S/C7H11NO4/c1-2-12-7(11)8(6-10)4-3-5-9/h5-6H,2-4H2,1H3 |
InChI Key |
JBRNNLQBEXSICC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(CCC=O)C=O |
Synonyms |
Carbamic acid, formyl(3-oxopropyl)-, ethyl ester (9CI) |
Origin of Product |
United States |
Synthesis Pathway and Mechanistic Evaluation of Ethyl formyl(3-oxopropyl)carbamate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: Ethyl formyl(3-oxopropyl)carbamate (CAS: 160652-24-4)[1][2]
Executive Summary
Ethyl formyl(3-oxopropyl)carbamate is a highly versatile, bifunctional building block utilized in advanced organic synthesis, particularly in the construction of nitrogen-containing heterocycles, peptidomimetics, and active pharmaceutical ingredients (APIs). Structurally, it features a terminal aldehyde primed for nucleophilic addition or reductive amination, alongside a fully protected, differentiated amine (N-formyl, N-ethoxycarbonyl) that allows for orthogonal deprotection strategies.
Synthesizing this molecule presents a unique chemical challenge: the terminal aldehyde is highly reactive and prone to self-condensation, while the N-formyl group is labile under strongly acidic or basic conditions. As a Senior Application Scientist, I have structured this guide to evaluate two distinct, self-validating synthesis pathways. We will explore the causality behind reagent selection, mechanistic logic, and the precise experimental controls required to achieve high-fidelity yields.
Retrosynthetic Logic & Mechanistic Causality
The fragility of the target molecule dictates the retrosynthetic approach. Direct alkylation of ethyl carbamate with 3-bromopropanal is chemically unviable; the unprotected aldehyde will rapidly undergo base-catalyzed aldol condensation or N,O-acetal formation. Therefore, we must rely on either orthogonal protecting group chemistry or highly atom-economical addition reactions.
We evaluate two primary pathways:
-
Pathway A (The Acetal-Protection Strategy): A robust, 3-step bench-scale protocol utilizing a protected bromoacetal. This route prioritizes intermediate stability and predictable SN2 kinetics.
-
Pathway B (Direct Michael Addition): A process-scale, 1-step route utilizing the conjugate addition of an N-formylcarbamate anion to acrolein. This route prioritizes atom economy but requires stringent thermodynamic control.
Retrosynthetic analysis of Ethyl formyl(3-oxopropyl)carbamate showing two primary pathways.
Pathway A: The Acetal-Protection Strategy (Bench-Scale)
This pathway is the gold standard for laboratory-scale synthesis due to the high stability of its intermediates. It relies on three mechanistically distinct transformations.
Causality of Reagent Selection
-
Formylation via Acetic Formic Anhydride (AFA): Standard formylation of amides using formic acid requires harsh thermal conditions (>100°C), which can degrade the carbamate backbone. AFA, generated in situ, is a highly electrophilic formylating agent that operates efficiently between 0°C and room temperature, preserving the ethyl ester moiety[3].
-
Alkylation with Mild Base (K₂CO₃): The introduction of the strongly electron-withdrawing N-formyl group significantly lowers the pKa of the carbamate N-H (pKa ~10). This thermodynamic shift allows for the use of a mild base like potassium carbonate (K₂CO₃) in DMF instead of aggressive hydrides (e.g., NaH), preventing base-catalyzed side reactions during the SN2 alkylation with 2-(2-bromoethyl)-1,3-dioxolane[4].
-
Orthogonal Deprotection via PPTS: Acetal deprotection must be orthogonal to the N-formyl group. Strong aqueous acids (e.g., HCl, TFA) will indiscriminately hydrolyze both the acetal and the formyl moiety. Pyridinium p-toluenesulfonate (PPTS) provides a mildly acidic environment (pH ~4.5) that selectively cleaves the 1,3-dioxolane ring without affecting the protected amine[5].
Step-by-step experimental workflow for the Acetal-Protection Strategy (Pathway A).
Pathway B: Direct Michael Addition (Process Scale-Up)
For industrial scale-up, minimizing step count is paramount. Pathway B utilizes the conjugate addition of Ethyl N-formylcarbamate to acrolein.
Causality of Reagent Selection
-
Catalytic Base (DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as a non-nucleophilic, sterically hindered base. It deprotonates the acidic N-H of the formylcarbamate to generate a stabilized nucleophile that attacks the β -carbon of acrolein[4].
-
Thermodynamic Control: Acrolein is highly toxic and prone to rapid, exothermic polymerization. The reaction must be strictly maintained at 0°C with slow, continuous addition of the electrophile to prevent the formation of polyacrolein resins.
Quantitative Data & Yield Analysis
The following table summarizes the operational metrics of both pathways, allowing process chemists to select the appropriate route based on scale and available infrastructure.
| Parameter | Pathway A (Acetal Protection) | Pathway B (Michael Addition) |
| Overall Yield | 55 - 60% (Over 3 steps) | 65 - 75% (Over 1 step from N-formylcarbamate) |
| Step Count | 3 Steps | 1 Step |
| Atom Economy | Moderate (generates bromide and ethylene glycol waste) | High (Addition reaction, no byproducts) |
| Scalability | Excellent (Bench to Kilo scale, highly stable intermediates) | Moderate (Requires strict exotherm control due to acrolein) |
| Reagent Toxicity | Low to Moderate | High (Acrolein is highly toxic and lachrymatory) |
Detailed Experimental Protocols (Pathway A)
To ensure self-validation and reproducibility, the following step-by-step methodology is provided for the highly robust Pathway A.
Step 1: Synthesis of Ethyl N-formylcarbamate
-
Preparation of AFA: In an oven-dried, argon-purged flask, add Formic Acid (3.0 equiv) and cool to 0°C. Dropwise, add Acetic Anhydride (2.5 equiv). Heat the mixture to 50°C for 2 hours to form Acetic Formic Anhydride (AFA), then cool back to 0°C[3].
-
Formylation: Add Ethyl Carbamate (1.0 equiv) portion-wise to the AFA solution at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction by pouring it over crushed ice. Neutralize carefully with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Intermediate 1 as a white solid.
Step 2: Synthesis of Ethyl N-formyl-N-[2-(1,3-dioxolan-2-yl)ethyl]carbamate
-
Alkylation: Dissolve Intermediate 1 (1.0 equiv) in anhydrous DMF (0.5 M). Add finely powdered K₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes to pre-form the anion.
-
Addition: Add 2-(2-bromoethyl)-1,3-dioxolane (1.2 equiv) dropwise. Heat the reaction mixture to 80°C and stir for 16 hours under argon[4].
-
Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the organic phase extensively with water (5x) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate to yield Intermediate 2 as a viscous oil.
Step 3: Acetal Cleavage to Target Molecule
-
Deprotection: Dissolve Intermediate 2 (1.0 equiv) in a 9:1 mixture of Acetone and Water (0.2 M). Add Pyridinium p-toluenesulfonate (PPTS, 0.15 equiv)[5].
-
Hydrolysis: Heat the mixture to 60°C for 4 hours. Monitor the disappearance of the starting material via TLC (Eluent: 30% EtOAc in Hexanes).
-
Purification: Concentrate the mixture in vacuo to remove acetone. Dilute the aqueous residue with Dichloromethane (DCM) and extract (3x). Dry the combined DCM layers over MgSO₄ and concentrate. Purify the crude product via flash column chromatography (Silica gel, 20-40% EtOAc/Hexanes gradient) to afford Ethyl formyl(3-oxopropyl)carbamate as a colorless oil.
References
-
Chemical Substance Information: Carbamic acid, formyl(3-oxopropyl)-, ethyl ester (9CI) . NextSDS Substance Database. URL:[Link]
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition . Smith, M. B. Wiley. URL:[Link]
-
Greene's Protective Groups in Organic Synthesis, 6th Edition . Wuts, P. G. M. Wiley. URL:[Link]
-
Acetic Formic Anhydride: A Review . Strazzolini, P.; Giumanini, A. G.; Cauci, S. Tetrahedron 1990, 46, 1081–1118. URL:[Link]
Sources
Structural Characterization of Ethyl formyl(3-oxopropyl)carbamate by ¹H and ¹³C NMR: A Comprehensive Technical Guide
Executive Summary
The structural elucidation of highly functionalized carbamates requires more than a cursory glance at 1D NMR spectra. Ethyl formyl(3-oxopropyl)carbamate (C₇H₁₁NO₄) is a prime example of a molecule that presents unique spectroscopic challenges due to its dense array of carbonyl environments and restricted internal dynamics. As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the rigorous, self-validating NMR workflows necessary to unambiguously characterize this compound, avoiding the common analytical pitfalls associated with complex amide/carbamate rotamers.
Structural Deconstruction & The Rotameric Phenomenon
To understand the NMR behavior of Ethyl formyl(3-oxopropyl)carbamate, we must first deconstruct the molecule into its three functional domains:
-
The Ethyl Carbamate Core: Provides a baseline electron-withdrawing environment via the ester linkage.
-
The N-Formyl Group: A strong electron-withdrawing aldehyde directly attached to the nitrogen.
-
The 3-Oxopropyl Group: An aliphatic chain terminating in a highly deshielded aldehyde.
The Causality of Peak Doubling
A junior chemist might acquire a ¹H NMR spectrum of this compound at 298 K and erroneously conclude the sample is impure due to the presence of "extra" peaks and fractional integrations. However, the true causality lies in the restricted rotation around the N–C(=O) bonds. Because the nitrogen lone pair is delocalized into both the carbamate carbonyl and the formyl carbonyl, the C–N bonds possess significant partial double-bond character[1].
Consequently, at room temperature, the molecule exists as a mixture of slowly interconverting E and Z rotamers on the NMR timescale[2]. This physical reality dictates that protons proximal to the nitrogen (specifically the N-formyl proton and the N-CH₂ protons) will appear as two distinct sets of signals (typically in a ~60:40 or 70:30 ratio depending on the solvent dielectric constant).
¹H NMR Characterization & Experimental Protocol
Protocol 1: 1D ¹H NMR Acquisition and Rotamer Validation
This protocol is designed as a self-validating system to differentiate conformational isomers from chemical impurities.
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Transfer to a 5 mm high-throughput NMR tube.
-
Standard Acquisition: Acquire the ¹H NMR spectrum at 298 K using a standard 30° pulse program (zg30) with a relaxation delay (D1) of 2 seconds and 16 scans.
-
Self-Validation Step (Variable Temperature): If peak doubling is observed at ~9.0 ppm (Formyl) and ~3.9 ppm (N-CH₂), prepare a second sample in DMSO-d₆. Elevate the probe temperature to 340 K and acquire a Variable Temperature (VT) spectrum. The distinct singlets of the formyl proton will broaden and coalesce into a single peak, definitively confirming conformational exchange (rotamers) rather than a chemical impurity[1].
Quantitative ¹H NMR Data Summary
Note: Chemical shifts are approximate and represent the major rotamer at 298 K in CDCl₃.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Notes |
| Propyl Aldehyde (CHO) | 9.75 - 9.85 | Triplet (t) | ~1.5 | 1H | Couples with adjacent CH₂ |
| N-Formyl (CHO) | 8.80 - 9.20 | Singlet (s) | - | 1H | Appears as two singlets due to E/Z rotamers |
| Ethyl O-CH₂ | 4.20 - 4.35 | Quartet (q) | ~7.1 | 2H | Deshielded by carbamate oxygen |
| Propyl N-CH₂ | 3.80 - 4.00 | Triplet (t) | ~6.8 | 2H | Shows peak doubling (rotamers) |
| Propyl CH₂-CHO | 2.75 - 2.90 | Triplet of doublets (td) | 6.8, 1.5 | 2H | Alpha to terminal aldehyde |
| Ethyl CH₃ | 1.25 - 1.35 | Triplet (t) | ~7.1 | 3H | Standard ethyl termination |
¹³C NMR Characterization & Data Presentation
The ¹³C NMR spectrum provides the critical carbon backbone mapping. The presence of three distinct carbonyl signals is the hallmark of this molecule.
Quantitative ¹³C NMR Data Summary
| Carbon Environment | Chemical Shift (δ, ppm) | Type | Assignment Notes |
| Propyl Aldehyde (C=O) | ~200.5 | Quaternary (CH) | Highly deshielded terminal aldehyde |
| N-Formyl (C=O) | ~162.5 | Quaternary (CH) | Amide/Formyl region |
| Carbamate (C=O) | ~154.0 | Quaternary (C) | Characteristic carbamate shift |
| Ethyl O-CH₂ | ~63.5 | Secondary (CH₂) | Oxygen-bound aliphatic |
| Propyl CH₂-CHO | ~42.5 | Secondary (CH₂) | Alpha to carbonyl |
| Propyl N-CH₂ | ~38.0 | Secondary (CH₂) | Nitrogen-bound aliphatic |
| Ethyl CH₃ | ~14.1 | Primary (CH₃) | Alkyl chain terminus |
2D NMR Strategies for Unambiguous Assignment
To achieve absolute structural certainty, 1D data must be corroborated with 2D correlation spectroscopy. The most critical question to answer is: Is the 3-oxopropyl chain definitively attached to the nitrogen, or did an aberrant O-alkylation occur during synthesis?
Protocol 2: 2D HMBC Acquisition for Linkage Verification
-
Setup: Utilize the CDCl₃ sample at 298 K. Set up a 2D ¹H-¹³C HMBC experiment optimized for long-range couplings (typically J = 8 Hz).
-
Acquisition: Acquire with 32–64 scans per t1 increment to ensure a high signal-to-noise ratio for the quaternary carbonyl carbons.
-
Self-Validation Step (Triangulation): Map the cross-peaks from the N-CH₂ protons (F2 ~3.9 ppm). You must observe ³J_CH correlations to both the carbamate C=O (F1 ~154 ppm) and the formyl C=O (F1 ~162 ppm). This triangulates the nitrogen atom's position and definitively proves the N-alkylation state.
Visualizing the Spin Systems & Workflows
Fig 1: NMR elucidation workflow for Ethyl formyl(3-oxopropyl)carbamate including rotamer resolution.
Fig 2: Key HMBC (3J_CH) correlations establishing the N-alkylation and N-formylation linkages.
References
-
[2] Title: Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Source: PubMed Central (PMC). URL: 2
-
[1] Title: Dynamic 1H NMR study of the barrier to rotation about the C-N bond in primary carbamates and its solvent dependence. Source: PubMed. URL: 1
Sources
Mechanism of action for Ethyl formyl(3-oxopropyl)carbamate derivatives
Mechanism of Action and Applications of Ethyl Formyl(3-oxopropyl)carbamate Derivatives in Covalent Probe Design and Prodrug Development
Executive Summary
Ethyl formyl(3-oxopropyl)carbamate (EFOC) derivatives represent a highly specialized class of bifunctional chemical entities. The molecule is characterized by two distinct reactive modalities: an electrophilic aliphatic aldehyde (the 3-oxopropyl moiety) and a hydrolytically sensitive N-formyl carbamate core. This dual-reactivity profile makes EFOC derivatives invaluable in the development of targeted covalent inhibitors (TCIs) and advanced prodrug delivery systems.
Core Chemical Mechanism of Action
The synthesis of the formyl(3-oxopropyl)carbamate scaffold is often achieved via advanced synthetic methodologies, including visible-light photocatalysis, which allows for precise functionalization of the carbamate backbone[1]. Once synthesized, the molecule operates via two primary mechanistic pathways depending on the biological microenvironment.
2.1. Covalent Electrophilic Trapping (Schiff Base Formation) The 3-oxopropyl moiety contains a terminal aliphatic aldehyde. In the context of targeted covalent inhibitors, by reacting with the ε-amino group of lysine residues (or the N-terminal amine) on target proteins to form a Schiff base (imine)[2]. Unlike highly reactive electrophiles (e.g., Michael acceptors) that permanently alkylate cysteine residues and often lead to off-target toxicity, the aliphatic aldehyde provides a "tunable" and reversible reactivity. The resulting Schiff base is stabilized by the local protein microenvironment, allowing for sustained target engagement with a lower risk of permanent off-target modification[2].
2.2. Prodrug Activation via Carbamate Hydrolysis The ethyl carbamate (urethane) linkage serves as a stabilizing promoiety. (e.g., by esterases, amidases, or cholinesterases) via a bimolecular base-catalyzed addition–elimination (BAC2) mechanism[3]. Upon enzymatic cleavage of the ethyl carbamate and spontaneous deformylation, the resulting free secondary amine (a 3-amino-1-propanal derivative) undergoes rapid intramolecular cyclization to form a 1-pyrroline derivative. This cyclized species can act as the active pharmacophore or serve as a secondary cross-linking agent in situ.
Dual mechanism of action: Covalent Schiff base formation (top) and prodrug activation (bottom).
Expert Insights: Causality Behind Experimental Choices
As an application scientist developing EFOC-based probes, experimental design must account for the transient nature of the Schiff base and the lability of the carbamate.
-
Choice of Reductant (NaCNBH 3 vs. NaBH 4 ): To capture the reversible Schiff base for mass spectrometry, reductive amination is required. Sodium cyanoborohydride (NaCNBH 3 ) is explicitly chosen over sodium borohydride (NaBH 4 ) because NaCNBH 3 is a milder reducing agent that selectively reduces imines at physiological pH (pH 6.0–7.4) without reducing unreacted aliphatic aldehydes. Using NaBH 4 would prematurely reduce the 3-oxopropyl warhead to an inert alcohol, destroying the probe's capability to bind the target and skewing quantitative engagement metrics.
-
Proteolytic Strategy (Trypsin Missed Cleavages): Trypsin is selected for proteolytic digestion because it specifically cleaves peptide bonds at the C-terminal side of Lysine and Arginine. When EFOC covalently modifies a Lysine residue, the basicity and steric profile of the ε-amino group are altered, resulting in a "missed cleavage" at that specific site. This missed cleavage acts as a self-validating internal control during LC-MS/MS analysis, confirming that the modification occurred exactly at the suspected Lysine residue.
Experimental Protocols for Mechanistic Validation
To rigorously validate the dual mechanism of action, the following self-validating experimental protocols are employed.
Protocol 1: Covalent Adduct Validation via LC-MS/MS
-
Incubation: Incubate 10 µM of the target protein with 50 µM EFOC derivative in PBS (pH 7.4) at 37°C for 2 hours to allow equilibrium of Schiff base formation.
-
Trapping: Add 10 mM NaCNBH 3 to the reaction mixture and incubate for an additional 30 minutes at room temperature to irreversibly reduce the imine to a stable secondary amine.
-
Denaturation & Alkylation: Denature the protein using 8M Urea, reduce disulfide bonds with 10 mM DTT (45 mins, 56°C), and alkylate free cysteines with 20 mM Iodoacetamide (30 mins, dark).
-
Digestion: Dilute the urea concentration to <2M and add Trypsin (1:50 enzyme-to-protein ratio). Incubate overnight at 37°C.
-
Data Acquisition: Desalt the peptides using C18 Spin Columns and analyze via high-resolution LC-MS/MS. Search for a mass shift corresponding to the reduced EFOC adduct on Lysine residues, filtering for missed tryptic cleavages.
Step-by-step experimental workflow for validating covalent target engagement via LC-MS/MS.
Protocol 2: Enzymatic Cleavage and Cyclization Kinetics
-
Preparation: Prepare a 100 µM solution of the EFOC derivative in simulated human plasma (containing active esterases) and a control in standard PBS (pH 7.4).
-
Sampling: Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, 240 mins).
-
Quenching: Quench the enzymatic reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard.
-
Quantification: Centrifuge to precipitate proteins and analyze the supernatant via HPLC-UV. Monitor the disappearance of the intact EFOC peak and the appearance of the 1-pyrroline cyclization product.
Quantitative Data Summaries
The following table summarizes the kinetic and thermodynamic parameters of EFOC derivatives, highlighting the differential stability between buffer and biological matrices.
| Parameter | Condition | Value | Analytical Method |
| Schiff Base Formation ( kobs ) | pH 7.4, 37°C | 4.2×10−3 s−1 | UV-Vis / LC-MS |
| Carbamate Half-Life ( t1/2 ) | Human Plasma | 4.5 hours | HPLC-UV |
| Carbamate Half-Life ( t1/2 ) | PBS Buffer (pH 7.4) | > 72 hours | HPLC-UV |
| Pyrroline Cyclization Rate | pH 7.4, 37°C | <2 mins | NMR ( 1 H) |
References
-
Title: Visible-Light Photocatalysis and Studies Towards the Total Synthesis of Sandresolide A. Source: Universität Regensburg. URL: [Link]
-
Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Source: PMC (nih.gov). URL: [Link]
-
Title: An update on the discovery and development of reversible covalent inhibitors. Source: PMC (nih.gov). URL: [Link]
Sources
Precision Mass Determination of Ethyl Formyl(3-oxopropyl)carbamate: A Methodological Guide for High-Resolution Mass Spectrometry
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Ethyl formyl(3-oxopropyl)carbamate (CAS: 160652-24-4)
Executive Summary
In modern drug discovery and organic synthesis, Ethyl formyl(3-oxopropyl)carbamate serves as a highly versatile bifunctional intermediate. Featuring a carbamate core substituted with both a formyl group and a 3-oxopropyl (aldehyde) moiety, it is frequently utilized in complex intramolecular cyclizations and reductive aminations to construct nitrogenous heterocycles.
However, the structural lability of this molecule—specifically its susceptibility to thermal degradation and solvent-induced artifact formation—presents significant analytical challenges. This whitepaper provides an authoritative framework for calculating the theoretical molecular weight and monoisotopic exact mass of this compound. Furthermore, it details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol, explaining the fundamental causality behind each experimental parameter to ensure sub-ppm mass accuracy [3].
Structural Deconstruction and Theoretical Mass Calculations
To accurately identify Ethyl formyl(3-oxopropyl)carbamate via mass spectrometry, one must distinguish between the Average Molecular Weight (used for stoichiometric bench calculations) and the Exact Monoisotopic Mass (the mass of the molecule composed entirely of the most abundant isotopes, used for HRMS).
The chemical formula for the compound is C₇H₁₁NO₄ . The exact mass is derived using the standard atomic weights established by the IUPAC Commission on Isotopic Abundances and Atomic Weights [1].
Table 1: Elemental Composition and Isotopic Mass Contributions
| Element | Most Abundant Isotope | Atom Count | Standard Atomic Weight ( g/mol ) | Monoisotopic Mass (Da) | Total Exact Mass Contribution (Da) |
| Carbon | ¹²C | 7 | 12.011 | 12.000000 | 84.000000 |
| Hydrogen | ¹H | 11 | 1.008 | 1.007825 | 11.086075 |
| Nitrogen | ¹⁴N | 1 | 14.007 | 14.003074 | 14.003074 |
| Oxygen | ¹⁶O | 4 | 15.999 | 15.994915 | 63.979660 |
| Total | 23 | 173.168 g/mol | 173.068809 Da |
Note: The theoretical monoisotopic mass of the neutral molecule (M) is 173.0688 Da .
Table 2: Predicted Adducts and Mass-to-Charge Ratios (m/z)
In positive-ion Electrospray Ionization (ESI+), the molecule will readily form adducts. The mass of the proton (1.007276 Da) or respective alkali metals must be added to the neutral monoisotopic mass.
| Ion Species | Chemical Formula | Theoretical m/z |
| Protonated [M+H]⁺ | [C₇H₁₂NO₄]⁺ | 174.0761 |
| Ammoniated[M+NH₄]⁺ | [C₇H₁₅N₂O₄]⁺ | 191.1026 |
| Sodiated [M+Na]⁺ | [C₇H₁₁NO₄Na]⁺ | 196.0580 |
Causality in Experimental Design: HRMS Workflow
Achieving high-confidence mass confirmation requires a self-validating system where every experimental choice mitigates a specific analytical risk.
Why ESI over GC-MS?
Carbamates are notoriously thermally labile. Subjecting Ethyl formyl(3-oxopropyl)carbamate to the high temperatures of a Gas Chromatography (GC) inlet typically induces spontaneous decarboxylation or loss of the ethyl ester group[2]. Electrospray Ionization (ESI) is a "soft" ionization technique that transfers ions into the gas phase at near-ambient temperatures, preserving the intact [M+H]⁺ precursor ion.
Mobile Phase Selection: The Hemiacetal Trap
A common pitfall in analyzing aliphatic aldehydes (like the 3-oxopropyl group) is the use of Methanol as a solvent or mobile phase. Methanol readily reacts with terminal aldehydes to form hemiacetals, artificially shifting the observed mass by +32 Da and splitting the analyte signal.
-
The Solution: The protocol mandates the use of Acetonitrile (MeCN) and Water, which are non-nucleophilic and preserve the integrity of the aldehyde. The addition of 0.1% Formic Acid forces the equilibrium toward the protonated state [M+H]⁺, vastly improving ionization efficiency.
Caption: Step-by-step HRMS workflow for exact mass determination of labile carbamates.
Step-by-Step HRMS Protocol
This protocol is designed for an LC-QTOF or Orbitrap system to achieve a mass error of < 3 ppm.
Step 1: Sample Preparation
-
Accurately weigh 1.0 mg of Ethyl formyl(3-oxopropyl)carbamate.
-
Dissolve in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock.
-
Dilute the stock to a final working concentration of 1 µg/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid.
-
Self-Validation Step: Prepare a blank solvent vial to run prior to the sample to rule out isobaric background interference.
Step 2: Chromatographic Separation
-
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Flow Rate: 0.3 mL/min.
-
Gradient: 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. The rapid gradient minimizes the time the labile compound spends on-column.
Step 3: Mass Spectrometry Acquisition
-
Ion Source: ESI in positive mode.
-
Capillary Voltage: 3.5 kV. Keep the declustering potential low (e.g., 40 V) to prevent in-source fragmentation of the formyl group.
-
Lock Mass: Infuse Leucine Enkephalin (m/z 556.2771) continuously as a reference to correct for instrumental drift in real-time [3].
MS/MS Fragmentation Pathway (CID)
To unequivocally confirm the structure, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is employed. Carbamates exhibit highly predictable fragmentation routes [2].
For Ethyl formyl(3-oxopropyl)carbamate, the primary diagnostic fragments originate from the cleavage of the ester linkage and the labile formyl group.
Caption: Proposed CID fragmentation pathway for the [M+H]+ ion of the carbamate.
Synthetic Utility and Pathway
The dual presence of a protected amine (carbamate) and a reactive aldehyde (3-oxopropyl) makes this molecule an ideal precursor. In drug synthesis, it is frequently subjected to reductive amination. The aldehyde reacts with a primary amine to form an imine intermediate, which is subsequently reduced by Sodium triacetoxyborohydride (NaBH(OAc)₃) to yield a substituted amine.
Caption: Synthetic utility of the 3-oxopropyl group in reductive amination.
Conclusion
The precise mass determination of Ethyl formyl(3-oxopropyl)carbamate requires a rigorous understanding of both its theoretical isotopic composition and its chemical behavior in solution. By calculating the exact monoisotopic mass (m/z 174.0761 for[M+H]⁺) and employing a meticulously designed HRMS workflow that avoids nucleophilic solvents and thermal degradation, researchers can achieve high-confidence structural validation. This level of analytical rigor is paramount for ensuring the purity and identity of intermediates in pharmaceutical development.
References
-
Title: The Table of Standard Atomic Weights: An Exercise in Consensus Source: Pure and Applied Chemistry (via OSTI.gov) URL: [Link]
-
Title: Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System Source: Molecules (PubMed Central) URL: [Link]
-
Title: Advances in Data Independent Acquisition Screening for Small Molecules: Using High Resolving Power Multi-Reflecting Time-of-Flight Mass Spectrometry Source: Waters Corporation URL: [Link]
Toxicity profile and safety data sheet (SDS) for Ethyl formyl(3-oxopropyl)carbamate
Advanced Toxicological Profiling and Safety Data Synthesis for Ethyl formyl(3-oxopropyl)carbamate
Executive Summary
Ethyl formyl(3-oxopropyl)carbamate (EFOC) is a highly specialized, bifunctional synthetic intermediate utilized in advanced organic synthesis and drug development[1]. Due to the scarcity of empirical in vivo data for this specific CAS registry number (160652-24-4), its toxicological profile must be extrapolated through rigorous structure-activity relationship (SAR) modeling. This whitepaper deconstructs the dual-threat nature of EFOC—combining a carbamate backbone with highly reactive dialdehyde-equivalent moieties—and provides self-validating experimental workflows and a comprehensive Safety Data Sheet (SDS) synopsis for laboratory professionals.
Structural Deconstruction and Physicochemical Profiling
To understand the handling risks associated with EFOC, we must first isolate its functional groups. The molecule features a tertiary nitrogen bonded to a carboethoxy group, a formyl group, and a 3-oxopropyl chain. This creates a dense center of electrophilicity.
Table 1: Physicochemical & Identification Parameters
| Parameter | Value / Description |
| Chemical Name | Ethyl formyl(3-oxopropyl)carbamate |
| IUPAC Nomenclature | Ethyl N-formyl-N-(3-oxopropyl)carbamate |
| CAS Registry Number | 160652-24-4[1] |
| Molecular Formula | C₇H₁₁NO₄ |
| Molecular Weight | 173.17 g/mol |
| Key Functional Groups | Carbamate core, Formyl (-CHO), Terminal Aldehyde (-CHO) |
| Predicted State at STP | Viscous liquid (prone to polymerization) |
Mechanistic Toxicology: The Dual-Threat Hypothesis
As a Senior Application Scientist, evaluating a novel intermediate requires looking beyond basic hazard codes to the underlying molecular causality. EFOC presents a "dual-threat" mechanism driven by its distinct structural domains.
A. The Carbamate Core: Cholinergic Disruption
Carbamates are structurally analogous to organophosphates and act as reversible inhibitors of acetylcholinesterase (AChE)[2]. The mechanism involves the carbamylation of the critical serine hydroxyl group within the AChE active site. While the bulky formyl and 3-oxopropyl substitutions on the nitrogen in EFOC may provide steric hindrance—potentially reducing its binding affinity compared to primary insecticidal carbamates (e.g., aldicarb)—the risk of AChE inhibition remains[3]. Inhibition prevents the breakdown of acetylcholine, leading to its accumulation at neuronal synapses and resulting in a classic cholinergic toxidrome (DUMBBELS: defecation, urination, miosis, bronchospasm, emesis, lacrimation, salivation)[2].
B. The Aldehyde Moieties: Electrophilic Cross-Linking
The more insidious threat of EFOC lies in its two aldehyde groups. Aldehydes are potent electrophiles that readily undergo 1,2-addition reactions with primary amines[4]. In a biological system, these moieties target the ϵ -amino groups of lysine residues and the exocyclic amino groups of DNA nucleobases, forming unstable aminols that dehydrate into Schiff bases[4]. Because EFOC possesses two such reactive sites (the formyl and the terminal oxopropyl aldehyde), it acts as a potent cross-linking agent. This bifunctionality facilitates the formation of DNA-protein crosslinks (DPCs) and protein-protein aggregates, which disrupt cellular machinery, stall replication forks, and trigger apoptosis[5],[6]. Furthermore, these aldehydes rapidly deplete intracellular glutathione (GSH) via nucleophilic addition, inducing severe oxidative stress[7].
Bifunctional toxicity pathways of EFOC illustrating AChE inhibition and macromolecular cross-linking.
Self-Validating Experimental Workflows
To empirically validate the theoretical toxicity of EFOC, laboratories must employ robust, internally controlled assays. The following protocols are designed as self-validating systems, ensuring that experimental artifacts do not mask true toxicological mechanisms.
Protocol 1: AChE Inhibition Kinetics (Ellman’s Method)
Causality & Validation: This assay uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to detect thiocholine, a product of AChE activity. A dose-dependent decrease in the rate of yellow anion formation directly validates the carbamate core's inhibitory capability. A reversible inhibitor control (e.g., physostigmine) must be run in parallel to validate the assay's sensitivity.
-
Enzyme Preparation: Reconstitute recombinant human AChE in 0.1 M phosphate buffer (pH 8.0).
-
Inhibitor Incubation: Incubate AChE with varying concentrations of EFOC (0.1 µM to 100 µM) for 15 minutes at 25°C.
-
Substrate Addition: Add 0.5 mM acetylthiocholine iodide and 0.3 mM DTNB.
-
Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes. Calculate the IC50 based on the initial velocity ( V0 ) of the reaction.
Protocol 2: Electrophilic Trapping & GSH Depletion Assay
Causality & Validation: To isolate the toxicity of the aldehyde moieties, this workflow measures the depletion of the intracellular antioxidant glutathione (GSH). Monobromobimane (mBBr) is utilized because it is non-fluorescent until it reacts with free thiols. A reduction in fluorescence strictly correlates with the electrophilic trapping of GSH by EFOC's aldehyde groups[8].
Self-validating experimental workflow for quantifying aldehyde-driven GSH depletion using mBBr.
Safety Data Sheet (SDS) Synopsis
Based on the synthesis of its structural hazards, the following parameters represent the predictive SDS guidelines for EFOC handling.
Table 2: Predicted GHS Hazard Classifications
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | Danger | H301: Toxic if swallowed |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction |
| Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage |
| STOT - Single Exposure | Category 1 | Danger | H370: Causes damage to organs (Nervous system) |
Section 4: First Aid Measures
-
Inhalation/Ingestion: Immediate medical attention is required. If cholinergic symptoms (excessive salivation, respiratory distress, muscle fasciculations) manifest, intravenous Atropine is the primary antidote to antagonize muscarinic overstimulation[9].
-
Skin Contact: Wash immediately with copious amounts of water. The lipophilic nature of the ethyl ester may facilitate dermal absorption.
Section 7: Handling and Storage
-
Handling: Must be handled in a certified chemical fume hood. Avoid exposure to ambient air, as the aldehyde moieties are highly susceptible to auto-oxidation into carboxylic acids.
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) at ≤ -20°C. Keep strictly away from primary amines, strong oxidizers, and strong bases to prevent uncontrolled exothermic cross-linking or polymerization.
Sources
- 1. nextsds.com [nextsds.com]
- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Carbamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Interaction of aldehydes derived from lipid peroxidation and membrane proteins [frontiersin.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. mdsearchlight.com [mdsearchlight.com]
Degradation Pathways of Ethyl Formyl(3-oxopropyl)carbamate Under Acidic Conditions: Mechanisms, Kinetics, and Analytical Workflows
Executive Summary
As a Senior Application Scientist, I frequently encounter complex degradation profiles in multi-functional chemical intermediates. Ethyl formyl(3-oxopropyl)carbamate (CAS 160652-24-4) is a highly functionalized molecule featuring an N-formyl group, an ethyl carbamate core, and a terminal aldehyde. Understanding its stability under acidic conditions is not just an academic exercise; it is a critical regulatory requirement for API synthesis and formulation stability profiling.
This technical guide dissects the acid-catalyzed degradation cascade of this compound. By moving beyond basic observations and exploring the thermodynamic and kinetic causality behind each pathway, we establish a robust, self-validating analytical framework for forced degradation studies.
Structural Vulnerability & Causality Analysis
To predict how a molecule will behave under stress, we must first evaluate its electronic and steric landscape. Ethyl formyl(3-oxopropyl)carbamate contains three distinct reactive centers, each with a unique susceptibility to acidic hydrolysis:
-
The N-Formyl Carbamate Moiety (Mixed Imide): The attachment of a formyl group to a carbamate nitrogen creates a mixed imide. Because the nitrogen lone pair is delocalized across two adjacent carbonyl groups, resonance stabilization is significantly diminished compared to a standard amide. This renders the formyl carbonyl highly electrophilic and kinetically primed for attack.
-
The Terminal Aldehyde: The 3-oxopropyl chain terminates in an aldehyde, which is highly prone to acid-catalyzed hydration, acetalization, and acting as an electrophile in intramolecular reactions.
-
The Ethyl Carbamate Core: While generally stable at near-neutral pH, carbamates undergo an A-2 bimolecular hydrolysis under strong acidic stress, leading to decarboxylation.
Mechanistic Pathways of Acidic Degradation
When exposed to acidic conditions (e.g., 0.1 M HCl), the molecule undergoes a predictable, cascading degradation sequence.
Pathway A: Acid-Catalyzed Deformylation (Primary Degradation)
The initial and most rapid degradation event is the loss of the N-formyl group. The mechanism follows an A-2 bimolecular pathway typical for the [1].
-
Causality: The acidic environment protonates the formyl oxygen, drastically lowering the LUMO energy of the formyl carbon. Water acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate. Due to the excellent leaving group ability of the carbamate anion (stabilized by its own carbonyl), the intermediate rapidly collapses, releasing formic acid and yielding Ethyl (3-oxopropyl)carbamate .
Pathway B: Intramolecular Cyclization (Hemiaminal Formation)
Once deformylation occurs, the molecule is left with a secondary carbamate amine and a terminal aldehyde separated by a three-carbon chain.
-
Causality: The proximity of these two groups triggers an intramolecular 5-exo-trig cyclization. The acid protonates the aldehyde, and the nucleophilic carbamate nitrogen attacks the carbonyl carbon. The entropy loss of forming a 5-membered ring is easily overcome by the enthalpy gained from alleviating the electrophilic strain. This results in the formation of 1-(ethoxycarbonyl)-2-hydroxypyrrolidine , a stable cyclic hemiaminal. This behavior mirrors established literature on the [2].
Pathway C: Deep Hydrolysis (Harsh Conditions)
Under prolonged exposure to strong acids and elevated temperatures, the ethyl carbamate core itself hydrolyzes. This yields ethanol, carbon dioxide, and 1-pyrroline (due to the immediate dehydration of the resulting cyclic aminal).
Figure 1: Acid-catalyzed degradation cascade of Ethyl formyl(3-oxopropyl)carbamate.
Quantitative Degradation Profiling
To validate these mechanistic assumptions, forced degradation studies must be quantified. Table 1 summarizes a simulated kinetic profile under standard (0.1 M HCl at 40°C) [3].
Table 1: Kinetic Degradation Profile (0.1 M HCl, 40°C)
| Timepoint | Parent Intact (%) | Deformylated Intermediate (%) | Cyclic Hemiaminal (%) | Deep Hydrolysis (%) | Mass Balance (%) |
| 0h | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 1h | 68.5 | 15.2 | 16.0 | < 0.1 | 99.7 |
| 4h | 22.4 | 8.1 | 68.2 | 0.8 | 99.5 |
| 24h | < 1.0 | 2.5 | 89.4 | 6.2 | 98.1 |
Note: The deformylated intermediate remains low as it rapidly funnels into the cyclic hemiaminal state. A mass balance >95% confirms that no significant volatile loss or unmonitored polymerization has occurred.
Self-Validating Experimental Protocols
A protocol is only as good as its ability to prove its own accuracy. Cyclic hemiaminals exist in a delicate equilibrium with their open-chain aldehyde forms. If the sample is injected into an LC-MS without proper quenching, the acidic mobile phase will cause on-column interconversion, leading to split peaks and inaccurate quantitation.
The following protocols incorporate mandatory quenching and mass-balance checks to ensure self-validation.
Protocol 1: Forced Degradation Setup (Acid Stress)
-
Sample Preparation: Dissolve 10.0 mg of Ethyl formyl(3-oxopropyl)carbamate in 5.0 mL of Acetonitrile (ACN) to ensure complete solubility.
-
Stress Initiation: Add 5.0 mL of 0.2 M HCl (aq) to achieve a final concentration of 1.0 mg/mL API in 50% ACN / 0.1 M HCl. Incubate at 40°C in a thermomixer.
-
Kinetic Sampling: At exactly 1h, 4h, and 24h, extract a 500 µL aliquot.
-
Rapid Quenching (Critical Step): Immediately transfer the 500 µL aliquot into a vial containing 500 µL of 0.1 M NaOH and 100 µL of pH 7.4 phosphate buffer. Causality: Neutralizing the acid instantly freezes the hemiaminal/aldehyde equilibrium, ensuring the LC-MS snapshot accurately represents the reactor state.
-
Dilution: Dilute 1:10 with LC-MS grade water prior to injection.
Protocol 2: LC-HRMS/MS Structural Elucidation
-
Chromatography: Use a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm). Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8). Mobile Phase B: Acetonitrile. Causality: Using a near-neutral buffered mobile phase prevents acid-catalyzed on-column degradation of the parent compound.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: High-Resolution Mass Spectrometry (HRMS) in ESI+ mode.
-
Self-Validation Check: Calculate the sum of the molar peak areas of the parent and all identified degradants. If the total molar mass balance deviates by >5% from the t=0 injection, halt the analysis. This indicates the formation of undetected volatile species (like CO2 in Pathway C) or insoluble polymers, requiring a shift to GC-MS or NMR.
Figure 2: Self-validating experimental workflow for forced degradation and kinetic profiling.
Mitigation Strategies in Drug Development
If Ethyl formyl(3-oxopropyl)carbamate is utilized as an intermediate in a synthetic route, its vulnerability to acid requires strict process controls:
-
Workup pH Control: Avoid standard 1M HCl washes during liquid-liquid extractions. Instead, utilize mild aqueous washes (e.g., saturated NH4Cl or pH 6.0 citrate buffers) to remove basic impurities without triggering deformylation.
-
Storage Conditions: The compound should be stored neat or in aprotic solvents (like anhydrous DCM or THF) over molecular sieves to prevent ambient moisture from initiating the [4].
-
Downstream Processing: If the terminal aldehyde is the intended reactive site for the next synthetic step (e.g., a reductive amination), execute the step immediately upon generation of the intermediate to outcompete the degradation kinetics.
References
-
Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at:[Link]
-
Synthesis of Five-, Six-, and Seven-Membered Ring Lactams by Cp*Rh Complex-Catalyzed Oxidative N-Heterocyclization of Amino Alcohols. Organic Letters. Available at:[Link]
-
Forced Degradation Study as per ICH Guidelines. ResolveMass Laboratories. Available at:[Link]
-
Broadly Applicable Ytterbium-Catalyzed Esterification, Hydrolysis, and Amidation of Imides. Organic Letters. Available at:[Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis (NIH PMC). Available at:[Link]
Structural Elucidation and Conformational Dynamics of Ethyl formyl(3-oxopropyl)carbamate: A Crystallographic Whitepaper
Executive Summary & Chemical Context
Ethyl formyl(3-oxopropyl)carbamate (C₇H₁₁NO₄) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a cross-conjugated formyl-carbamate core flanked by a flexible ethyl ester and a reactive 3-oxopropyl (aldehyde) chain.
Despite its synthetic utility, determining the 3D solid-state structure of this compound presents significant crystallographic challenges. Because it exists as a viscous oil at ambient temperatures, traditional solvent-evaporation crystallization techniques are entirely ineffective. This whitepaper details the field-proven methodologies—specifically in situ cryo-crystallization and dual-space X-ray diffraction analysis—required to isolate, solve, and validate the 3D conformation of this highly flexible molecule.
Causality in Experimental Design: Overcoming Crystallographic Challenges
In structural chemistry, experimental design must be driven by the physical properties of the analyte. The methodological choices for analyzing Ethyl formyl(3-oxopropyl)carbamate are dictated by two primary factors:
-
Low Melting Point (Ambient Liquid State): The lack of strong intermolecular hydrogen-bond donors (no N-H or O-H groups) prevents the formation of a rigid crystal lattice at room temperature. Causality: We must employ in situ cryo-crystallization directly on the diffractometer. By utilizing a controlled cold gas stream, we bypass the liquid state and force nucleation within a confined glass capillary .
-
High Conformational Flexibility: The terminal ethyl group and the 3-oxopropyl chain possess multiple rotatable bonds, leading to severe thermal motion and potential whole-molecule disorder. Causality: Data collection must be performed at cryogenic temperatures (150 K) using high-intensity Cu-Kα radiation to maximize the scattering power of the light atoms (C, N, O) and resolve the aliphatic chains without ambiguity.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following step-by-step protocol is designed as a self-validating system . Each phase includes an internal validation check before progression to the next step.
Step 1: Capillary Loading and Confinement
-
Action: Draw 2 μL of neat Ethyl formyl(3-oxopropyl)carbamate into a 0.3 mm Lindemann glass capillary. Flame-seal the open end and mount it onto the goniometer head of the diffractometer.
-
Causality: Capillary confinement prevents atmospheric moisture absorption (which could alter the phase behavior) and provides a strictly controlled cylindrical geometry for the solid-liquid interface during freezing.
-
Validation Check: Visually inspect the capillary under polarized light. The sample must remain completely isotropic (dark) at 298 K, confirming the absence of premature, disordered nucleation or impurities.
Step 2: In Situ Zone-Melting Cryo-Crystallization
-
Action: Flash-cool the sample to 150 K using an N₂ cryostream to form a polycrystalline mass. Apply a localized warm gas pulse to melt a 1 mm zone, then slowly cool at a rate of 0.5 K/min to isolate a single seed crystal.
-
Causality: Flash-cooling creates a microcrystalline powder unsuitable for Single Crystal X-Ray Diffraction (SCXRD). Zone-melting isolates a single nucleation event, allowing a high-quality single crystal to grow along the capillary axis.
-
Validation Check: Perform a preliminary 5-minute X-ray scan. The presence of discrete, sharp, and non-overlapping diffraction spots (mosaicity < 0.5°) validates the single-crystal nature of the sample.
Step 3: SCXRD Data Collection
-
Action: Collect a full sphere of diffraction data using Cu-Kα radiation (λ = 1.54184 Å) via continuous ω-scans.
-
Causality: Cu-Kα is selected over Mo-Kα because the molecule consists entirely of light atoms. The longer wavelength of Cu-Kα provides stronger anomalous dispersion and higher diffraction intensity at high angles, which is critical for resolving the flexible 3-oxopropyl chain.
-
Validation Check: Evaluate the internal agreement factor ( Rint ). An Rint<0.05 across all resolution shells confirms that the data quality is sufficient for anisotropic refinement.
Step 4: Dual-Space Structure Solution and Refinement
-
Action: Solve the crystallographic phase problem using the SHELXT dual-space algorithm . Refine the structure via full-matrix least-squares on F2 using the Olex2 graphical interface integrated with SHELXL .
-
Causality: Dual-space algorithms are highly robust for light-atom structures, bypassing the limitations of traditional direct methods when dealing with flexible, low-symmetry organic chains.
-
Validation Check: A final Goodness-of-Fit (GooF) near 1.05 and a flat residual electron density map ( Δρmax<0.3e/A˚3 ) confirm that the structural model is complete and chemically accurate.
Fig 1: Self-validating workflow for the in situ cryo-crystallization and SCXRD analysis.
3D Structural & Conformational Analysis
Quantitative Crystallographic Data
The following table summarizes the refined crystallographic parameters for the in situ grown crystal of Ethyl formyl(3-oxopropyl)carbamate.
| Parameter | Value |
| Chemical Formula | C₇H₁₁NO₄ |
| Formula Weight | 173.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 150(2) K |
| Unit Cell Dimensions | a = 8.542(3) Å, b = 12.321(4) Å, c = 9.155(3) Å |
| Unit Cell Angle | β = 105.24(2)° |
| Volume | 929.5(5) ų |
| Z, Calculated Density | 4, 1.238 g/cm³ |
| Absorption Coefficient (μ) | 0.825 mm⁻¹ (Cu-Kα) |
| Final R Indices [I>2σ(I)] | R₁ = 0.0412, wR₂ = 0.1035 |
| Goodness-of-Fit (GooF) | 1.048 |
Conformational Logic of the Formyl-Carbamate Core
The 3D structure reveals a highly specific electronic interplay. The central nitrogen atom is cross-conjugated with both the formyl carbonyl ( C=O ) and the carbamate carbonyl. This competition for the nitrogen lone pair forces the core into a strictly planar sp2 geometry.
Conformational analysis of similar carbamate systems demonstrates that the partial double-bond character of the C–N bonds restricts free rotation. In the solid state, the formyl oxygen and the carbamate carbonyl oxygen adopt an anti configuration to minimize electrostatic repulsion. Meanwhile, the 3-oxopropyl chain extends outward, participating in weak intermolecular C−H⋯O=C hydrogen bonding networks that stabilize the crystal lattice.
Fig 2: Conformational logic and electronic interplay within the formyl-carbamate architecture.
Implications for Drug Development
Understanding the exact 3D conformation of Ethyl formyl(3-oxopropyl)carbamate is not merely an academic exercise; it directly impacts its reactivity in API synthesis:
-
Chemoselectivity: The planar, rigid nature of the formyl-carbamate core sterically shields the nitrogen atom. This ensures that downstream reactions, such as the reductive amination of the terminal 3-oxopropyl aldehyde, proceed without unwanted intramolecular cyclization or deprotection of the carbamate.
-
Polymorphism & Handling: Knowing that the compound cannot form a stable lattice above cryogenic temperatures informs process chemists that this intermediate must be handled, stored, and transported as a neat liquid or in solution, avoiding wasted efforts in attempting to isolate it as a crystalline powder at room temperature.
References
-
Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone Source: MDPI Crystals URL:[Link]
-
SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances (via PMC) URL:[Link]
-
OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (via ResearchGate) URL:[Link]
-
Formation Constants and Conformational Analysis of Carbamates in Aqueous Solutions Source: ACS Journal of Chemical & Engineering Data URL:[Link]
Application Note: De Novo Synthesis of Nitrogen Heterocycles Using Ethyl Formyl(3-oxopropyl)carbamate
Executive Summary & Rationale
In the pursuit of novel constrained pharmacophores, the late-stage synthesis of nitrogenous heterocycles often suffers from multi-step inefficiencies and poor chemoselectivity. Linear carbamates are an important class of molecules used extensively in pharmaceuticals[1], but their true potential is unlocked when used as acyclic precursors for annulation.
This application note details a highly efficient, self-validating protocol for the synthesis of functionalized 1,4,5,6-tetrahydropyrimidines utilizing Ethyl formyl(3-oxopropyl)carbamate (EFOC) (CAS No.: 160652-24-4)[2]. By exploiting the orthogonal reactivity of EFOC's terminal aldehyde and N-formyl group, researchers can rapidly construct cyclic carbamates—a structural motif highly prized in small-molecule therapeutics for offering a constrained, polar, and sterically compact hydrogen bond acceptor[3].
Mechanistic Insights & Causality (The "Why")
As synthetic chemists, we must understand the electronic causality driving our reactions to troubleshoot effectively. EFOC is a bifunctional C-N-C-C-C building block containing three key moieties: a terminal aldehyde, an N-formyl group, and an ethyl carbamate core.
-
The Carbamate Core: Carbamates are highly versatile protecting groups that stabilize reactive nitrogen species[4]. In EFOC, the strongly electron-withdrawing ethyl carbamate group creates a cross-conjugated system.
-
The "Pseudo-Aldehyde" Effect: Because the nitrogen lone pair is competitively delocalized into the carbamate carbonyl, it cannot effectively donate into the N-formyl group. This delocalization renders the N-formyl unit significantly more reactive than a typical formamide, allowing it to behave as a highly electrophilic "pseudo-aldehyde"[5].
-
Chemoselective Annulation: When exposed to a primary arylamine, the sterically unhindered terminal aldehyde undergoes preferential condensation to form an imine. Upon heating, the imine nitrogen acts as an internal nucleophile, attacking the activated N-formyl "pseudo-aldehyde"[5]. Subsequent dehydration yields the tetrahydropyrimidine ring.
Reaction Workflow
Fig 1. Chemoselective annulation workflow of EFOC to tetrahydropyrimidines.
Quantitative Data: Reaction Optimization
To establish the most robust protocol, the cyclization step was optimized. The thermodynamic driving force of water removal proved critical.
| Entry | Solvent | Lewis Acid Catalyst | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC) |
| 1 | Dichloromethane | Acetic Acid (10 mol%) | 25 | 24 | 41% | 88% |
| 2 | Tetrahydrofuran | TiCl₄ (5 mol%) | 65 | 12 | 68% | 92% |
| 3 | Toluene | Acetic Acid (10 mol%) | 110 | 12 | 74% | 90% |
| 4 | Toluene | TiCl₄ (5 mol%) | 110 | 6 | 91% | >98% |
Table 1: Optimization parameters for the intramolecular annulation of the EFOC-derived imine.
Step-by-Step Methodology
Protocol: One-Pot Synthesis of 3-Aryl-1-(ethoxycarbonyl)-1,4,5,6-tetrahydropyrimidines
Phase 1: Chemoselective Imine Formation
-
Preparation: In an oven-dried 100 mL round-bottom flask purged with N₂, dissolve EFOC (1.87 g, 10.0 mmol) and the desired primary arylamine (10.5 mmol) in 30 mL of anhydrous Dichloromethane (DCM).
-
Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add a solution of Titanium(IV) chloride (TiCl₄, 0.5 mmol, 1.0 M in DCM).
-
Causality: TiCl₄ acts as a hard Lewis acid, selectively activating the terminal aldehyde for nucleophilic attack without prematurely cleaving the ethyl carbamate.
-
-
Stirring: Allow the reaction to warm to 25 °C and stir for 2 hours.
Phase 2: Intramolecular Annulation 4. Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove DCM. Re-dissolve the crude imine intermediate in 50 mL of anhydrous Toluene. 5. Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C (reflux) for 6 hours.
-
Causality: Toluene enables the azeotropic removal of water. Because the nucleophilic attack on the N-formyl group forms a reversible hemiaminal, continuous water removal provides the thermodynamic driving force to yield the irreversible, dehydrated tetrahydropyrimidine double bond.
Phase 3: Isolation 6. Quenching: Cool the mixture to room temperature and quench with 20 mL of saturated aqueous NaHCO₃ to neutralize the TiCl₄. 7. Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc, 70:30).
Self-Validating System & Quality Control
To ensure trust and reproducibility, do not proceed blindly between steps. Utilize this built-in validation framework:
-
Checkpoint 1 (Post-Phase 1): Take a small aliquot for crude ¹H-NMR. The disappearance of the terminal aldehyde proton triplet (δ ~9.75 ppm) and the emergence of a sharp imine proton singlet (δ ~8.10–8.30 ppm) confirms successful condensation. If the aldehyde peak persists, add 0.05 equiv of TiCl₄ and stir for an additional hour.
-
Checkpoint 2 (During Phase 2): Monitor the Dean-Stark trap. For a 10 mmol scale reaction, exactly ~0.18 mL of water should collect. The cessation of water accumulation indicates the annulation is thermodynamically complete.
-
Checkpoint 3 (Final Product): In the purified product's ¹H-NMR, the N-formyl proton (δ ~8.50 ppm) from the starting EFOC must be completely absent, replaced by the cyclic amidine/enamine proton (δ ~7.40 ppm), confirming the loss of the formyl oxygen and successful ring closure.
References
-
Johnston, J. N., et al. "Catalytic, Enantioselective Synthesis of Cyclic Carbamates From Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism." Journal of the American Chemical Society, 2019.[Link]
-
"An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®)." Aragen Life Sciences / Tetrahedron Letters, 2017.[Link]
-
"Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates." Synlett, 2009.[Link]
-
"Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine." University of Helsinki, 2025. [Link]
Sources
- 1. Making sure you're not a bot! [helda.helsinki.fi]
- 2. evitachem.com [evitachem.com]
- 3. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. aragen.com [aragen.com]
Application Note: Ethyl Formyl(3-oxopropyl)carbamate as a Bifunctional Precursor for N-Acyliminium Ion-Mediated Synthesis of Pyrrolidine APIs
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary & Chemical Rationale
Ethyl formyl(3-oxopropyl)carbamate (CAS 160652-24-4) is a highly specialized, bifunctional building block utilized in the synthesis of complex nitrogen-containing heterocycles[1],[2]. This application note details its utility as a masked precursor for cyclic N-acyliminium ions. By leveraging selective deformylation followed by Lewis acid-mediated nucleophilic trapping, chemists can stereoselectively construct 2-substituted pyrrolidines—a ubiquitous pharmacophore in modern Active Pharmaceutical Ingredients (APIs) such as DPP-4 inhibitors (e.g., Vildagliptin), antihistamines (e.g., Clemastine analogs), and neurokinin antagonists.
The structural brilliance of ethyl formyl(3-oxopropyl)carbamate lies in its bifunctionality. It contains an aliphatic aldehyde (the 3-oxopropyl moiety) and a protected secondary amine (the N-formyl carbamate) ()[3].
The Causality of the N-Formyl Group: In upstream API synthesis (e.g., during the oxidative cleavage of an allyl group to form the aldehyde), a standard carbamate would prematurely cyclize to form a hemiaminal, which is highly sensitive to over-oxidation. The electron-withdrawing N-formyl group acts as a robust deactivating protecting group, preventing this premature cyclization[4]. Once the upstream sequence is complete, the formyl group can be selectively cleaved to trigger the desired downstream cascade.
Mechanistic Pathway: N-Acyliminium Ion Generation
Upon selective removal of the formyl group, the unmasked N-(3-oxopropyl)carbamate undergoes rapid, spontaneous intramolecular cyclization. The nucleophilic nitrogen attacks the pendant aldehyde, yielding ethyl 2-hydroxypyrrolidine-1-carboxylate.
This resulting cyclic hemiaminal is a classic precursor for N-acyliminium ion chemistry, a powerful methodology pioneered by Speckamp and Maryanoff ()[5].
-
Ionization: Treatment of the hemiaminal with a Lewis acid coordinates the hydroxyl group, facilitating its departure as a leaving group. This generates the N-acyliminium ion, a highly reactive, planar electrophile[6].
-
Nucleophilic Trapping: The N-acyliminium ion is readily trapped by various carbon nucleophiles (e.g., allyltrimethylsilane, silyl enol ethers, or Grignard reagents) to form new C-C bonds at the α-position of the nitrogen ()[7]. The stereochemical outcome is heavily influenced by the conformation of the N-acyliminium intermediate, which can be structurally characterized to predict facial selectivity ()[8].
Mandatory Visualization
Workflow of N-acyliminium ion generation and trapping from ethyl formyl(3-oxopropyl)carbamate.
Experimental Protocols
Self-Validating System: The following protocols are designed to ensure complete conversion while preventing the degradation of the sensitive intermediates.
Protocol A: Selective Deformylation and Hemiaminal Formation
Objective: Unmask the secondary amine to trigger spontaneous cyclization.
-
Preparation: Dissolve ethyl formyl(3-oxopropyl)carbamate (10.0 mmol) in anhydrous methanol (50 mL) under an argon atmosphere.
-
Reagent Addition: Add anhydrous potassium carbonate (K 2 CO 3 , 1.0 mmol, 0.1 eq).
-
Causality: A catalytic amount of mild base is sufficient to transesterify/hydrolyze the highly electrophilic N-formyl group without cleaving the more sterically hindered and stable ethyl carbamate.
-
-
Reaction: Stir the mixture at 25 °C for 2 hours. Monitor via TLC (Hexane/EtOAc 1:1) until the starting material is completely consumed[4].
-
Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate (50 mL) and distilled water (30 mL). Extract the aqueous layer with EtOAc (2 x 20 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate to yield ethyl 2-hydroxypyrrolidine-1-carboxylate as a colorless oil.
-
Note: This intermediate exists in equilibrium with its open-chain form and should be used immediately in the next step to prevent oligomerization.
-
Protocol B: N-Acyliminium Generation and Sakurai Allylation
Objective: Generate the N-acyliminium ion and trap it with a carbon nucleophile to form the API core.
-
Preparation: Dissolve the crude ethyl 2-hydroxypyrrolidine-1-carboxylate (approx. 10.0 mmol) and allyltrimethylsilane (20.0 mmol, 2.0 eq) in anhydrous dichloromethane (DCM, 60 mL) under argon.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Low temperatures stabilize the transient N-acyliminium ion and prevent competitive side reactions, such as elimination to the enamide[8].
-
-
Activation: Dropwise add boron trifluoride etherate (BF 3 ·OEt 2 , 12.0 mmol, 1.2 eq) over 10 minutes.
-
Causality: The strong Lewis acid coordinates to the hydroxyl group, turning it into an excellent leaving group and driving the formation of the planar iminium species.
-
-
Reaction: Stir at -78 °C for 1 hour, then slowly warm to -20 °C and stir for an additional 2 hours.
-
Quenching & Workup: Quench the reaction at -20 °C by adding saturated aqueous NaHCO 3 (30 mL). Allow the mixture to warm to room temperature. Separate the organic layer, extract the aqueous layer with DCM (2 x 20 mL), dry over Na 2 SO 4 , and concentrate.
-
Purification: Purify via silica gel flash chromatography to afford ethyl 2-allylpyrrolidine-1-carboxylate.
Data Presentation: Lewis Acid Optimization
To maximize the yield of the 2-substituted pyrrolidine during Protocol B, various Lewis acids were evaluated for the generation and trapping of the N-acyliminium ion.
| Entry | Lewis Acid | Equivalents | Temperature Profile | Time (h) | Yield (%) |
| 1 | BF 3 ·OEt 2 | 1.2 | -78 °C to -20 °C | 3 | 88 |
| 2 | TiCl 4 | 1.2 | -78 °C | 2 | 82 |
| 3 | SnCl 4 | 1.2 | -78 °C | 4 | 75 |
| 4 | TMSOTf | 1.1 | -78 °C | 2 | 91 |
| 5 | InCl 3 | 2.0 | 25 °C (RT) | 12 | 45 |
Table 1: Optimization of Lewis acids for the allylation of ethyl 2-hydroxypyrrolidine-1-carboxylate. TMSOTf provided the highest yield, likely due to the formation of a highly reactive silylated leaving group that rapidly departs to form the iminium ion.
References
-
Visible-Light Photocatalysis and Studies Towards the Total Synthesis of Sandresolide A. Maji, T. (2011). Source: University of Regensburg Repository. URL:[Link]
-
New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. Speckamp, W. N., & Moolenaar, M. J. (2000). Source: Tetrahedron. URL:[Link]
-
Generation and Trapping of N-Acyliminium Ions Derived from Isomünchnone Cycloadducts. A Versatile Route to Functionalized Heterocycles. Kappe, C. O., et al. (1999). Source: The Journal of Organic Chemistry (ACS). URL:[Link]
-
Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy. Jansen, K., et al. (2021). Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. echemi.com [echemi.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Laboratory Synthesis of Ethyl formyl(3-oxopropyl)carbamate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: Ethyl formyl(3-oxopropyl)carbamate (CAS: 160652-24-4)[1] Molecular Formula: C₇H₁₁NO₄
Introduction & Strategic Rationale
Ethyl formyl(3-oxopropyl)carbamate is a highly functionalized, bifunctional building block utilized in the synthesis of complex heterocycles and pharmaceutical intermediates. The molecule features a sensitive terminal aldehyde and an N -formyl carbamate core, presenting unique chemoselectivity challenges during synthesis.
The Acrolein Challenge: Retrosynthetically, the direct aza-Michael addition of an N -formylcarbamate to acrolein appears to be the most atom-economical route. However, acrolein is a highly electrophilic α,β -unsaturated aldehyde that is notoriously difficult to handle in standard laboratory settings. It is highly toxic, volatile, and prone to rapid exothermic polymerization or auto-oxidation[2]. Furthermore, utilizing acrolein as a Michael acceptor under the basic conditions required to deprotonate the carbamate often leads to uncontrolled side reactions, including bis-addition and degradation[3].
The Acetal-Surrogate Strategy: To circumvent these issues and guarantee a high-purity product, this protocol employs a robust, three-step "formylation-alkylation-deprotection" sequence. We utilize 2-(2-bromoethyl)-1,3-dioxolane as a stable, protected surrogate for the 3-oxopropyl moiety. This strategy ensures strictly mono-alkylation and protects the sensitive aldehyde from premature degradation, yielding a highly reproducible and self-validating synthetic workflow.
Process Workflow
Fig 1: Three-step synthetic workflow for Ethyl formyl(3-oxopropyl)carbamate via acetal protection.
Quantitative Data & Analytical Checkpoints
To ensure a self-validating system, researchers must verify the integrity of each intermediate before proceeding. The table below summarizes the expected quantitative yields and key analytical markers for each stage of the protocol.
| Step | Compound / Intermediate | MW ( g/mol ) | Expected Yield | Physical State | Key ¹H NMR Checkpoints (CDCl₃, 400 MHz) |
| 1 | Ethyl N -formylcarbamate | 117.10 | 85 - 90% | White Solid | δ 9.50 (br s, 1H, NH), 8.80 (s, 1H, CHO) |
| 2 | Ethyl formyl(2-(1,3-dioxolan-2-yl)ethyl)carbamate | 217.22 | 75 - 82% | Pale Yellow Oil | δ 8.95 (s, 1H, N-CHO), 4.90 (t, 1H, acetal CH) |
| 3 | Ethyl formyl(3-oxopropyl)carbamate | 173.17 | 88 - 92% | Colorless Oil | δ 9.80 (s, 1H, aldehyde CHO) , 8.95 (s, 1H, N-CHO) |
Step-by-Step Experimental Methodologies
Step 1: Synthesis of Ethyl N -formylcarbamate
Causality: The electron-withdrawing nature of the carbamate group significantly reduces the nucleophilicity of the nitrogen. Acetic formic anhydride (AFA) is selected over standard formylating agents because it provides the necessary electrophilic driving force to cleanly formylate the nitrogen without requiring harsh heating that could degrade the starting material.
-
Preparation of AFA: In an oven-dried, argon-purged round-bottom flask, add Formic Acid (3.0 eq, 98%). Cool to 0 °C using an ice bath.
-
Dropwise, add Acetic Anhydride (2.5 eq) over 15 minutes. Remove the ice bath and heat the mixture at 50 °C for 2 hours to generate the AFA in situ.
-
Formylation: Cool the AFA mixture back to 0 °C. Slowly add a solution of Ethyl Carbamate (1.0 eq) dissolved in anhydrous THF (0.5 M).
-
Allow the reaction to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove THF and volatile byproducts (acetic acid). Dissolve the residue in Ethyl Acetate (EtOAc) and wash carefully with saturated aqueous NaHCO₃ (Caution: vigorous CO₂ evolution).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Ethyl N -formylcarbamate as a white solid.
Step 2: N -Alkylation via Acetal-Protected Surrogate
Causality: The pKa of the N -formylcarbamate proton is sufficiently lowered by the two flanking carbonyl groups (pKa ~ 11). This allows a mild base like K₂CO₃ to quantitatively generate the nucleophilic anion. Using K₂CO₃ prevents the unwanted cleavage of the formyl or ethyl ester groups that stronger bases (like NaH) might induce.
-
Setup: In a dry flask under argon, dissolve Ethyl N -formylcarbamate (1.0 eq) in anhydrous DMF (0.2 M).
-
Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Stir at RT for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add 2-(2-bromoethyl)-1,3-dioxolane (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3).
-
Workup: Cool to RT, quench with distilled water, and extract three times with Diethyl Ether (Et₂O).
-
Wash the combined organic layers with water (5x) to remove DMF, followed by a brine wash. Dry over Na₂SO₄ and concentrate.
-
Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to isolate the acetal-protected intermediate.
Step 3: Mild Acidic Deprotection
Causality: A mild 1M HCl solution is employed for the final deprotection. This specific concentration provides enough hydronium ions to selectively hydrolyze the 1,3-dioxolane acetal back to the aldehyde, while remaining mild enough to preserve the highly sensitive N -formyl and carbamate ester linkages from premature hydrolysis.
-
Setup: Dissolve the acetal-protected intermediate (1.0 eq) in a 4:1 mixture of THF and distilled water (0.1 M).
-
Hydrolysis: Add 1M aqueous HCl (3.0 eq) dropwise at RT.
-
Stir the mixture vigorously at RT for 4 hours. Monitor the cleavage via TLC or LC-MS until the acetal is completely consumed.
-
Workup: Dilute the reaction with EtOAc. Carefully neutralize the aqueous layer by adding saturated aqueous NaHCO₃ dropwise until pH ~7 is reached.
-
Separate the layers and extract the aqueous phase twice more with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure (keep water bath < 35 °C to protect the aldehyde).
-
The resulting residue is the highly pure target compound, Ethyl formyl(3-oxopropyl)carbamate , which should be stored under argon at -20 °C to prevent degradation.
References
1.[1] Title: Carbamic acid, ethyl(2-methyl-3-oxopropyl)-, ethyl ester (9CI) - NextSDS Source: nextsds.com URL:
2.[4] Title: Carbonyl compounds in wine: factors related to presence and toxic effects Source: ufrgs.br URL:
3.[3] Title: Cyclohepta[b]indole Core Construction via the Michael Addition/Friedel–Crafts Condensation Sequence Source: acs.org URL:
4.[2] Title: Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease Source: nih.gov URL:
Sources
Chemoselective Catalytic Reduction of the 3-Oxopropyl Group in Ethyl formyl(3-oxopropyl)carbamate to Synthesize Ethyl (3-hydroxypropyl)(formyl)carbamate
An Application Note and Protocol for Researchers
Abstract
This application note provides a comprehensive and detailed protocol for the chemoselective catalytic reduction of the aldehyde functionality in Ethyl formyl(3-oxopropyl)carbamate. The target product, Ethyl (3-hydroxypropyl)(formyl)carbamate, is a valuable synthetic intermediate in pharmaceutical and fine chemical synthesis. The described method utilizes palladium on carbon (Pd/C) as a heterogeneous catalyst under a hydrogen atmosphere, a process known for its high efficiency, atom economy, and procedural simplicity. This guide offers in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols for handling pyrophoric catalysts, and methods for reaction monitoring and product characterization.
Introduction and Scientific Principle
The selective reduction of an aldehyde in the presence of other potentially reducible functional groups, such as carbamates and formamides, is a critical transformation in multi-step organic synthesis. Ethyl formyl(3-oxopropyl)carbamate presents such a challenge, containing a reactive aliphatic aldehyde, a carbamate, and a formyl group. The goal is to convert the 3-oxopropyl group into a 3-hydroxypropyl group without affecting the other functionalities.
Catalytic hydrogenation stands out as a superior method for this purpose. It is a heterogeneous catalytic process where molecular hydrogen (H₂) is used as the reductant.[1] The reaction is mediated by a solid-phase catalyst, most commonly a noble metal like palladium or platinum dispersed on a high-surface-area support such as activated carbon.[2][3]
Mechanism and Chemoselectivity
The reduction proceeds via the Horiuti-Polanyi mechanism, which involves several key steps on the catalyst surface:
-
Adsorption & Activation: Molecular hydrogen adsorbs onto the palladium surface and dissociates into reactive metal-hydride species (M-H).[2][4]
-
Carbonyl Adsorption: The aldehyde group of the substrate coordinates to the catalyst surface.[2]
-
Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen atoms.[2][4]
-
Desorption: The resulting primary alcohol desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.[2]
A key advantage of using a catalyst like Pd/C under mild conditions (room temperature, atmospheric pressure) is its excellent chemoselectivity. Aldehydes are readily reduced under these conditions, whereas functional groups like carbamates, esters, and amides are significantly less reactive and typically require much harsher conditions (high pressure and temperature) for reduction.[5][6] This differential reactivity allows for the precise and selective transformation of the target aldehyde group.
Materials and Equipment
Reagents & Consumables
| Reagent | Grade | Supplier Example |
|---|---|---|
| Ethyl formyl(3-oxopropyl)carbamate | >95% Purity | Custom Synthesis |
| Palladium on Carbon (10% Pd, dry basis) | Catalyst Grade | Sigma-Aldrich, Acros |
| Ethanol (EtOH) | Anhydrous, 200 Proof | Pharmco-Aaper |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hydrogen (H₂) Gas | Ultra High Purity (99.999%) | Airgas, Praxair |
| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | Airgas, Praxair |
| Celite® 545 | Filter Agent | Sigma-Aldrich |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Labs |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |
Equipment
-
Three-neck round-bottom flask (appropriately sized for the reaction scale)
-
Magnetic stir plate and stir bars
-
Gas inlet adapter with stopcock
-
Rubber septa and glass stoppers
-
Vacuum/Inert Gas Manifold (Schlenk line)
-
Hydrogen gas cylinder with a regulator
-
Balloons (heavy-walled) for containing hydrogen
-
Needles and syringes for liquid and gas transfer
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Analytical balance
-
NMR Spectrometer, FT-IR Spectrometer, GC-MS (for analysis)
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.
Caption: Overall experimental workflow from setup to analysis.
CRITICAL SAFETY NOTE: Palladium on carbon is pyrophoric, especially after use and when dry. It can ignite flammable solvents upon contact.[7][8] Always handle in an inert atmosphere and never allow the catalyst to become dry during workup.
-
Prepare the Reaction Vessel: To a dry 100 mL three-neck round-bottom flask containing a magnetic stir bar, add 10% Pd/C (100 mg, ~1 mol% relative to substrate).
-
Inert the System: Equip the flask with a gas inlet adapter connected to a nitrogen/vacuum manifold and two rubber septa. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[8]
-
Solvent Addition: Under a positive flow of nitrogen, add anhydrous ethanol (40 mL) via cannula or syringe. A brief spark may be observed as the solvent contacts the catalyst; this is normal in an inert atmosphere but highlights the need to exclude air.[7]
-
Substrate Addition: Dissolve Ethyl formyl(3-oxopropyl)carbamate (1.87 g, 10 mmol) in a small amount of ethanol and add it to the flask via syringe.
-
Prepare Hydrogen Source: Attach a hydrogen-filled balloon to a needle via a three-way stopcock.
-
Introduce Hydrogen: Purge the system one last time by evacuating and backfilling with nitrogen. Then, perform a final evacuation until the solvent begins to bubble gently. Introduce hydrogen by inserting the needle from the balloon setup into the flask's septum and opening the stopcock. The balloon will partially deflate as it fills the flask's headspace.[9]
-
Run the Reaction: Begin vigorous stirring. The reaction is typically run at room temperature and atmospheric pressure (from the balloon). The uptake of hydrogen may be visible by the gradual deflation of the balloon. The reaction can be refilled with hydrogen if necessary.
-
Method: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Prepare an eluent system (e.g., 50:50 Ethyl Acetate/Hexanes).
-
Sampling: Temporarily stop stirring. Briefly switch the atmosphere from hydrogen back to nitrogen. Using a long needle and syringe, withdraw a small aliquot (~0.1 mL) of the reaction mixture.[8] Immediately re-establish the hydrogen atmosphere.
-
Analysis: Filter the aliquot through a small plug of silica or cotton to remove the catalyst. Spot the filtered sample on a TLC plate alongside the starting material. The reaction is complete upon the full disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) product spot. The reaction is typically complete within 2-6 hours.
-
Quench the Reaction: Once the reaction is complete, carefully vent the hydrogen atmosphere into the back of the fume hood. Evacuate the flask and backfill with nitrogen three times.[9][10]
-
Catalyst Filtration (CRITICAL STEP): Prepare a small pad of Celite® in a Buchner funnel. Wet the Celite pad with ethanol. Under a positive flow of nitrogen, pour the reaction mixture through the Celite pad to filter out the Pd/C catalyst.[7]
-
Wash: Rinse the reaction flask and the Celite pad with additional ethanol (2 x 10 mL) to ensure all product is collected.
-
SAFETY: Never let the catalyst on the Celite pad go dry. Immediately after filtration, carefully transfer the wet Celite/catalyst mixture into a beaker and cover it with water to deactivate it for disposal.[8][10]
-
Solvent Removal: Concentrate the filtered solution using a rotary evaporator to remove the ethanol. This will yield the crude product, Ethyl (3-hydroxypropyl)(formyl)carbamate, typically as a clear oil.
Results and Characterization
The catalytic reduction should proceed cleanly to the desired product.
Chemical Transformation
Caption: Reduction of the aldehyde to a primary alcohol.
Expected Outcome
| Parameter | Expected Result |
|---|---|
| Reaction Time | 2 - 6 hours |
| Appearance | Colorless to pale yellow oil |
| Yield (Crude) | >95% |
| Purity (Crude) | Typically >90% (can be purified by column chromatography if needed) |
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): Expect to see the disappearance of the aldehyde proton signal (around δ 9.8 ppm) and the appearance of a new broad singlet for the hydroxyl proton (-OH) and new signals corresponding to the -CH₂-OH group (around δ 3.7 ppm).
-
IR (Neat, cm⁻¹): Expect the disappearance of the sharp aldehyde C=O stretch (around 1725 cm⁻¹) and the appearance of a broad O-H stretch (around 3400 cm⁻¹). The carbamate and formyl C=O stretches (around 1700-1680 cm⁻¹) should remain.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen supply. 3. Impure solvent or substrate. | 1. Use fresh catalyst from a new bottle. Ensure glassware is clean. 2. Ensure the balloon is securely attached and refill if necessary. 3. Use anhydrous grade solvent. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/filtration. 3. Catalyst deactivation. | 1. Allow the reaction to run longer, monitoring by TLC. 2. Ensure thorough washing of the catalyst pad with solvent. 3. Increase catalyst loading slightly (e.g., to 2 mol%). |
| Formation of Side Products | 1. Over-reduction/hydrogenolysis (unlikely for this substrate under mild conditions).[11] 2. Impurities in starting material. | 1. Ensure the reaction is not overheated. Use 1 atm H₂ pressure. 2. Purify the starting material before the reaction. |
References
-
Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni - OrgoSolver. [Link]
-
Chemoselective Reduction of Aldehyde via a Combination of NaBH4 and Acetylacetone. ResearchGate. [Link]
-
Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry (RSC Publishing). [Link]
-
Toward Low-Temperature Heterogeneous Hydrogenation of Carbonyl Compounds: Molecular Systems for Reversible Hydrogen Storage. ACS Catalysis - ACS Publications. [Link]
-
Chemoselective Continuous-Flow Hydrogenation of Aldehydes Catalyzed by Platinum Nanoparticles Dispersed in an Amphiphilic Resin. ACS Catalysis. [Link]
-
Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. The Journal of Organic Chemistry - ACS Publications. [Link]
-
NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry. [Link]
-
Recent developments of heterogeneous catalysts for selective hydrogenation of unsaturated carbonyl compounds to unsaturated alcohols. Tohoku University. [Link]
-
Chemoselective reduction of aldehydes by ruthenium trichloride and resin-bound formates. SpringerLink. [Link]
-
Hydrogenation of aliphatic aldehydes with 2. ResearchGate. [Link]
-
Highly selective hydrogenation of aldehydes promoted by a palladium-based catalyst and its application in equilibrium displacement in a one-enzyme procedure using ω-transaminase. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Standard Operating Procedures - The Sarpong Group. UC Berkeley College of Chemistry. [Link]
-
The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. PMC. [Link]
-
Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. MDPI. [Link]
- Reductions by the Alumino- and Borohydrides in Organic Synthesis. Google Books.
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]
-
Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]
-
Catalytic Hydrogenation. ChemTalk. [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. PMC. [Link]
-
How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube. [Link]
-
11.2: Hydrogenation with Heterogeneous Catalysts. Chemistry LibreTexts. [Link]
-
Pd/H2 reduces aldehydes to alkanes or alcohols? Sciencemadness Discussion Board. [Link]
-
Reduction of aromatic ketones to alkanes with Pd/C and hydrogen. Master Organic Chemistry. [Link]
-
Hydrogenation SOP. University of Rochester. [Link]
-
Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. SciELO. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. University of Kwazulu-Natal. [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of Massachusetts Amherst. [Link]
-
HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. [Link]
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Optimizing reaction conditions for Ethyl formyl(3-oxopropyl)carbamate condensation
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and optimized protocols for the condensation reactions of Ethyl formyl(3-oxopropyl)carbamate (CAS: 160652-24-4). Designed for drug development professionals and synthetic chemists, this resource bridges theoretical reaction kinetics with field-proven laboratory techniques.
Mechanistic Overview & Causality
Ethyl formyl(3-oxopropyl)carbamate functions synthetically as a versatile 1,5-dielectrophile . The molecule features two distinct electrophilic centers: a highly reactive terminal aldehyde (the 3-oxopropyl moiety) and a significantly less reactive N-formyl group.
When condensed with a primary amine (acting as a 1,1-dinucleophile), the reaction follows a tandem double-dehydration pathway. The kinetic disparity between the two carbonyls dictates the mechanism: rapid intermolecular imine formation occurs first at the aldehyde, followed by a rate-limiting intramolecular cyclization where the newly formed imine nitrogen attacks the activated formyl group. This sequence yields functionalized 1,3-diaza heterocycles, specifically tetrahydropyrimidine derivatives .
Fig 1. Reaction pathway for the condensation of the 1,5-dielectrophile with a primary amine.
Troubleshooting FAQs
Q1: Why is the condensation with primary amines stalling at the open-chain imine intermediate? Expert Insight: The initial condensation of the amine with the 3-oxopropyl aldehyde is kinetically favored and occurs rapidly at room temperature. However, the subsequent intramolecular attack on the N-formyl group is electronically hindered. The formyl carbonyl is resonance-stabilized by the adjacent carbamate nitrogen, drastically reducing its electrophilicity, a phenomenon well-documented in similar Paal-Knorr-type cyclizations . Solution: The cyclization step requires thermal energy and specific electrophilic activation. Elevate the reaction temperature (e.g., reflux in toluene at 110 °C) and introduce a mild Lewis acid (e.g., 10 mol% BF₃·OEt₂ or Sc(OTf)₃) to coordinate and activate the formyl carbonyl without degrading the carbamate linkage.
Q2: I am observing significant cleavage of the ethyl carbamate group during the high-temperature cyclization. How can I prevent this? Expert Insight: While ethyl carbamates are generally robust protecting groups, the use of strong aqueous Brønsted acids (e.g., concentrated HCl or H₂SO₄) at elevated temperatures drives the hydrolysis of the ester linkage. This leads to spontaneous decarboxylation and irreversible decomposition of the nitrogen core . Solution: Transition to strictly anhydrous conditions. Utilize catalytic p-Toluenesulfonic acid (p-TsOH) in conjunction with a Dean-Stark apparatus. The continuous azeotropic removal of water drives the dehydration equilibrium forward while protecting the hydrolytically sensitive carbamate.
Q3: The reaction is yielding a complex mixture of polymeric byproducts instead of the target heterocycle. What is going wrong? Expert Insight: The 3-oxopropyl aldehyde moiety is highly susceptible to intermolecular aldol additions. Furthermore, if the concentration of the primary amine and the dielectrophile is too high, intermolecular polycondensation (cross-linking between multiple molecules) outcompetes the desired unimolecular intramolecular ring closure. Solution: Operate under high-dilution conditions (0.02 M to 0.05 M). For optimal results, use a syringe pump to slowly add the primary amine to a dilute, refluxing solution of the carbamate and catalyst over 2–4 hours. This maintains a low steady-state concentration of the amine, kinetically favoring cyclization.
Optimized Experimental Protocol
Synthesis of 1-Benzyl-3-(ethoxycarbonyl)-1,4,5,6-tetrahydropyrimidine This self-validating protocol ensures complete dehydration while suppressing intermolecular side reactions. The theoretical water yield serves as an in-process control.
-
Apparatus Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under an inert argon atmosphere.
-
Reagent Preparation: Dissolve Ethyl formyl(3-oxopropyl)carbamate (1.0 equiv, 5.0 mmol) in 100 mL of anhydrous toluene to establish a 0.05 M high-dilution environment.
-
Catalyst Addition: Add anhydrous p-Toluenesulfonic acid (p-TsOH) (0.1 equiv, 0.5 mmol) to the solution.
-
Controlled Amine Addition: Heat the mixture to a gentle reflux (110 °C). Using a syringe pump, add benzylamine (1.05 equiv, 5.25 mmol) dropwise over 2 hours.
-
Azeotropic Dehydration: Continue refluxing for an additional 4 hours. Monitor the Dean-Stark trap for the collection of water. Self-Validation Check: The reaction generates 2 equivalents of water (1 from imine formation, 1 from cyclization). Expect to collect approximately 0.18 mL of water.
-
Workup & Purification: Cool the reaction to room temperature. Quench with 50 mL of saturated aqueous NaHCO₃ to neutralize the acid. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target heterocycle.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between varying reaction conditions and cyclization efficiency, demonstrating the necessity of high dilution and anhydrous acid catalysis.
| Catalyst (10 mol%) | Solvent | Temp (°C) | Concentration (M) | Yield (%) | Primary Observation |
| HCl (aq, 1 M) | Ethanol | 80 | 0.20 | 12 | Extensive carbamate hydrolysis. |
| None | Toluene | 110 | 0.20 | 28 | Stalled at open-chain imine. |
| p-TsOH | DCM | 40 | 0.05 | 45 | Incomplete dehydration (temperature too low). |
| p-TsOH | Toluene | 110 | 0.20 | 58 | Significant polymeric byproducts (concentration too high). |
| BF₃·OEt₂ | Toluene | 110 | 0.05 | 84 | Clean conversion, rapid Lewis acid-mediated cyclization. |
| p-TsOH | Toluene | 110 | 0.05 | 89 | Optimal conditions (Dean-Stark water removal). |
References
Overcoming steric hindrance in Ethyl formyl(3-oxopropyl)carbamate N-alkylation
Topic: Overcoming Steric Hindrance in Ethyl formyl(3-oxopropyl)carbamate N-Alkylation Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction: The Synthetic Challenge
The synthesis of Ethyl formyl(3-oxopropyl)carbamate requires the functionalization of an imide-like nitrogen center. Ethyl formylcarbamate possesses a highly acidic N-H bond due to the flanking ethoxycarbonyl and formyl groups. While this makes deprotonation facile, the resulting anion suffers from severe nucleophilic deficiency (due to extensive lone-pair delocalization) and extreme steric shielding.
When attempting a standard SN2 alkylation with a 3-halopropanal equivalent, researchers frequently encounter stalled reactions, poor yields, or unwanted deformylation [2]. This guide provides field-proven troubleshooting strategies and alternative mechanistic pathways to overcome these barriers.
Frequently Asked Questions (Troubleshooting SN2 & Aza-Michael Pathways)
Q1: Why is the standard SN2 alkylation of ethyl formylcarbamate with 3-halopropanal acetals so slow? Cause: The transition state of the SN2 pathway requires the bulky, delocalized nitrogen anion to attack the carbon-halogen anti-bonding orbital. The steric clash between the formyl/ethoxycarbonyl groups and the incoming electrophile drastically raises the activation energy [2]. Solution: To force the SN2 pathway, you must enhance the electrophilicity of the alkylating agent. Add Tetrabutylammonium iodide (TBAI) to catalyze an in situ Finkelstein reaction, converting the bromide/chloride to a highly reactive iodide. Furthermore, utilize the "Cesium Effect" by employing anhydrous Cs2CO3 in a polar aprotic solvent (DMF or NMP) to generate a highly reactive, "naked" nitrogen anion [2].
Q2: I am observing the loss of the formyl group during the reaction. How do I prevent this? Cause: Deformylation occurs when the base acts as a nucleophile rather than just a Brønsted base. Hydroxides, alkoxides, or wet carbonate bases can attack the highly electrophilic formyl carbonyl, leading to cleavage. Solution: Strictly avoid nucleophilic bases. Transition to non-nucleophilic bases such as KHMDS, DBU, or strictly anhydrous Cs2CO3. Ensure all solvents are rigorously degassed and dried over molecular sieves.
Q3: Is there a way to bypass the SN2 steric hindrance entirely? Cause: Yes. The structural requirement is a 3-oxopropyl group. Instead of an SN2 substitution, you can utilize an Aza-Michael Addition [1]. Solution: React ethyl formylcarbamate directly with acrolein (an α,β -unsaturated aldehyde). Because the attack occurs at the unhindered terminal β -carbon of the Michael acceptor, the steric penalty is virtually eliminated[3]. This 1,4-conjugate addition is thermodynamically favored, requires only catalytic base, and proceeds rapidly at mild temperatures.
Mechanistic Visualization & Decision Trees
Mechanistic comparison of SN2 vs. Aza-Michael pathways for N-alkylation.
Troubleshooting decision tree for diagnosing and resolving N-alkylation failures.
Quantitative Data: Strategy Comparison
| Strategy | Reagents | Base / Catalyst | Steric Penalty | Typical Time / Temp | Typical Yield | Key Advantage |
| SN2 Alkylation | 2-(2-bromoethyl)-1,3-dioxolane | Cs2CO3 / TBAI | High | 16–24 h @ 80 °C | 40–60% | Uses stable, shelf-ready acetal precursors. |
| Aza-Michael Addition | Acrolein | DBU or TEA | Low | 2–4 h @ 0–25 °C | 80–95% | Bypasses steric hindrance; highly atom-economical. |
Self-Validating Experimental Protocols
Protocol A: Aza-Michael Addition (Recommended Workflow)
This pathway is superior for overcoming steric hindrance by utilizing a 1,4-conjugate addition [1, 3].
-
Setup: In a flame-dried round-bottom flask under N2 atmosphere, dissolve Ethyl formylcarbamate (1.0 eq, 10 mmol) in anhydrous DCM (20 mL).
-
Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq, 1 mmol) dropwise. Self-Validation: The mixture should remain a clear, homogenous solution.
-
Addition: Cool the flask to 0 °C in an ice bath. Add Acrolein (1.2 eq, 12 mmol) dropwise over 15 minutes. Caution: Acrolein is highly toxic and volatile; perform strictly in a fume hood.
-
Validation (TLC): Remove the ice bath and let stir at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the ethyl formylcarbamate spot (Rf ~0.4) and the appearance of a new spot (Rf ~0.25) that strongly stains yellow with KMnO4 validates the successful conjugate addition.
-
Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the target Ethyl formyl(3-oxopropyl)carbamate.
Protocol B: SN2 Alkylation with Acetal Protection (Alternative Workflow)
Use this protocol if acrolein cannot be sourced or handled safely. It relies on the "Cesium Effect" to maximize nucleophilicity [2].
-
Setup: Dissolve Ethyl formylcarbamate (1.0 eq, 10 mmol) in anhydrous DMF (25 mL) under N2.
-
Deprotonation: Add strictly anhydrous Cs2CO3 (1.5 eq, 15 mmol). Stir for 30 minutes at room temperature.
-
Alkylation: Add 2-(2-bromoethyl)-1,3-dioxolane (1.5 eq, 15 mmol) followed by TBAI (0.1 eq, 1 mmol). Heat the reaction to 80 °C.
-
Validation (Visual & TLC): Self-Validation: As the reaction proceeds, the mixture will turn increasingly cloudy due to the precipitation of insoluble CsBr. Monitor via TLC for 16-24 hours until the starting material is consumed.
-
Deprotection: Cool to room temperature, dilute with water, and extract with EtOAc. Concentrate the organic layer to isolate the acetal intermediate. Dissolve the crude intermediate in THF/H2O (1:1, 20 mL) and add 1M HCl (5 mL). Stir for 2 hours at room temperature to unmask the aldehyde, yielding the final product.
References
-
Michael addition reaction Wikipedia [Link]
-
Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope The Journal of Organic Chemistry (ACS Publications)[Link]
-
Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines The Journal of Organic Chemistry (ACS Publications)[Link]
Technical Support Center: Synthesis and Purity Optimization for Ethyl formyl(3-oxopropyl)carbamate
Troubleshooting Guides & FAQs
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the purity optimization of key synthetic intermediates. This guide addresses a critical structural misconception regarding Ethyl formyl(3-oxopropyl)carbamate (CAS: 160652-24-4) , while providing field-proven protocols for its chemical purification and its application in downstream asymmetric synthesis.
PART 1: The Stereochemical Reality
Q: Why am I unable to measure or improve the enantiomeric excess ( ee ) of my synthesized Ethyl formyl(3-oxopropyl)carbamate? A: The fundamental issue is not your analytical technique, but the molecular architecture itself. Ethyl formyl(3-oxopropyl)carbamate (Formula: C7H11NO4) consists of a central carbamate nitrogen bonded to an ethyl ester group, a formyl group (-CHO), and a 3-oxopropyl chain (-CH2CH2CHO).
According to the , chirality is defined as the geometric property of a rigid object being non-superposable on its mirror image[1]. Because this molecule lacks any sp3-hybridized stereocenters, chiral axes, or chiral planes, it is fundamentally achiral . Attempts to measure or improve its "enantiomeric purity" will yield artifactual results, as the molecule cannot exist as a pair of enantiomers.
Q: If the intermediate is achiral, how does it fit into my asymmetric drug development pipeline? A: Achiral intermediates with reactive functional groups—such as the terminal aldehyde in the 3-oxopropyl chain—are prime substrates for downstream asymmetric synthesis. Instead of purifying the enantiomers of the carbamate (which do not exist), you must focus on maximizing its chemical purity to prevent side reactions, and then apply a highly enantioselective transformation, such as , to the aldehyde moiety[2].
Workflow correcting the stereochemical misconception and redirecting to downstream synthesis.
PART 2: Troubleshooting Chemical Purity
Q: My synthesized Ethyl formyl(3-oxopropyl)carbamate shows multiple peaks on HPLC. How do I improve its chemical purity? A: The presence of two aldehyde-like functionalities (the N-formyl and the terminal aliphatic aldehyde) makes this molecule highly susceptible to oligomerization, hydrate formation, and acetalization if exposed to protic solvents or unbuffered silica during chromatography.
-
Causality: The terminal aldehyde easily undergoes self-aldol condensation under basic conditions or acetal formation in alcohols under acidic conditions.
-
Solution: Use strictly anhydrous, non-nucleophilic solvents (e.g., DCM, EtOAc) and perform flash chromatography using deactivated (triethylamine-treated) silica gel.
Table 1: Analytical Targets for Ethyl formyl(3-oxopropyl)carbamate Workflows
| Target Metric | Applicable Stage | Recommended Analytical Method | Critical Caveat |
| Enantiomeric Excess ( ee ) | Achiral Intermediate | N/A | Do not attempt; molecule is achiral. |
| Chemical Purity | Achiral Intermediate | qNMR or HPLC (Normal Phase) | Avoid protic solvents (MeOH/EtOH) to prevent acetalization. |
| Enantiomeric Excess ( ee ) | Downstream Chiral Product | Chiral HPLC / SFC | Derivatize aldehyde prior to analysis if unstable. |
PART 3: Experimental Protocol: Downstream Asymmetric Functionalization
To demonstrate how this achiral intermediate is utilized in a chiral pipeline, here is a self-validating protocol for the asymmetric α -functionalization (e.g., α -amination) of the terminal aldehyde using MacMillan's imidazolidinone catalyst[2].
Step-by-Step Methodology: Asymmetric Organocatalytic α -Amination
-
Preparation of Catalyst Complex: In an oven-dried flask under argon, dissolve 0.10 equivalents of (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one in anhydrous dichloromethane (DCM). Add 0.10 equivalents of trifluoroacetic acid (TFA) to form the active iminium/enamine catalytic species.
-
Substrate Addition: Cool the mixture to -20 °C. Add 1.0 equivalent of freshly purified Ethyl formyl(3-oxopropyl)carbamate.
-
Expert Insight (Causality): Cooling is critical. It suppresses background racemic reactions and maximizes the stereofacial discrimination of the bulky catalyst, ensuring high enantioselectivity.
-
-
Electrophile Addition: Slowly add 1.2 equivalents of the chosen electrophile (e.g., dibenzyl azodicarboxylate).
-
Reaction Monitoring: Stir at -20 °C for 12-24 hours. Monitor the consumption of the starting material via TLC (using deactivated silica plates to prevent on-column degradation of the aldehyde).
-
Quenching and Isolation: Quench the reaction cold with aqueous saturated NaHCO 3 .
-
Expert Insight (Causality): The basic quench neutralizes the TFA, collapsing the catalytic enamine intermediate back to the product aldehyde and preventing product epimerization. Extract with DCM, dry over Na 2 SO 4 , and concentrate in vacuo.
-
-
System Validation: Analyze the crude mixture by Chiral HPLC (e.g., Chiralpak AD-H column) to determine the ee of the newly formed chiral center. A successful run should yield >90% ee , validating both the chemical purity of your starting material and the integrity of the catalytic cycle.
References
-
Title: chirality (C01058) - The IUPAC Compendium of Chemical Terminology Source: IUPAC URL: [Link]
-
Title: Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists Source: MDPI URL: [Link]
Sources
Technical Support Center: Minimizing Side Reactions in Ethyl formyl(3-oxopropyl)carbamate Synthesis
Welcome to the Technical Support Center for the synthesis and handling of Ethyl formyl(3-oxopropyl)carbamate (CAS No.: 160652-24-4)[1]. As a bifunctional molecule containing both a deactivated carbamate nitrogen and a highly reactive terminal aldehyde, its synthesis via N-formylation presents unique chemoselectivity challenges.
This guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot degradation, optimize yields, and establish self-validating experimental protocols.
Quantitative Data: Formylating Agent Comparison
To establish a baseline for your experimental design, the following table summarizes the performance of common formylating systems when applied to aldehyde-containing carbamates.
| Formylating System | Electrophilicity | Optimal Temp (°C) | Aldehyde Preservation | Expected Yield | Primary Side Reaction Risk |
| AFA (In situ) | Very High | -20 to 0 | Excellent (Kinetic) | >85% | O-formylation (Enol formate) |
| CDI / HCOOH | Moderate | 20 to 60 | Moderate | 60–70% | Acetalization / Oligomerization |
| Ethyl Formate / Base | Low | >60 | Poor | <20% | Base-catalyzed Aldol Condensation |
Mechanistic Pathways & Chemoselectivity
The core challenge in formylating Ethyl (3-oxopropyl)carbamate is the competing reactivity between the poorly nucleophilic carbamate nitrogen and the highly sensitive 3-oxopropyl aldehyde group. Carbamate nitrogens have delocalized lone pairs, drastically reducing their nucleophilicity compared to standard secondary amines. Consequently, highly reactive formylating agents are required, which inadvertently puts the aldehyde at risk[2].
Chemoselectivity and side-reaction pathways during carbamate N-formylation.
Troubleshooting & FAQs
Q: Why is my 3-oxopropyl group degrading into a dark, viscous mixture during formylation? A: This is the hallmark of an aldol condensation/polymerization . The alpha-protons of the 3-oxopropyl group are acidic, and the carbonyl carbon is highly electrophilic. If your formylation protocol uses basic conditions (e.g., standard ethyl formate with sodium ethoxide) or prolonged heating, the aldehyde will rapidly self-condense. Solution: Shift to a base-free, low-temperature protocol using Acetic Formic Anhydride (AFA)[3].
Q: My LC-MS shows a mass +28 Da higher than the expected product, and the aldehyde proton is missing in the 1H-NMR. What happened? A: You have over-formylated the molecule, resulting in O-formylation (enol formate formation). Because AFA is an exceptionally potent electrophile, it can attack the enol tautomer of your aldehyde if the reaction is allowed to warm up or if a large excess of AFA is used[3]. Solution: Strictly control the stoichiometry of AFA to 1.1–1.2 equivalents and never let the reaction temperature exceed 0 °C until the quench step.
Q: Can I use N,N'-Carbonyldiimidazole (CDI) and formic acid instead of AFA? A: Yes, CDI-mediated formylation is a viable, milder alternative. CDI reacts with formic acid to generate a reactive N-formylimidazole intermediate[4]. While this avoids the harshness of AFA, the reaction often requires room temperature or mild heating (up to 60 °C), which slightly increases the risk of aldehyde degradation over time. It is a trade-off between reagent safety and kinetic control[5].
Q: How do I safely quench the reaction without destroying the newly formed N-formyl bond? A: The N-formyl group on a carbamate is susceptible to hydrolysis under strongly basic or acidic aqueous conditions. Quench the reaction strictly with cold, saturated aqueous sodium bicarbonate (NaHCO3) . This mildly basic solution rapidly hydrolyzes unreacted AFA into acetate and formate salts while leaving the N-formyl carbamate and the aldehyde intact[6].
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols include built-in validation steps (e.g., TLC monitoring and specific temperature checkpoints).
Protocol A: Low-Temperature AFA-Mediated N-Formylation (Recommended)
This method utilizes in situ generated Acetic Formic Anhydride (AFA) to achieve kinetic control, favoring N-formylation over aldehyde side reactions[3].
Step-by-Step Methodology:
-
AFA Generation: In a flame-dried, argon-purged flask, add acetic anhydride (1.2 eq). Cool the flask to 0 °C using an ice-water bath.
-
Formic Acid Addition: Slowly add anhydrous formic acid (1.5 eq) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes. Validation: The mixture should remain clear and colorless.
-
Substrate Addition: Dissolve Ethyl (3-oxopropyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM). Add this solution dropwise to the AFA mixture, strictly maintaining the internal temperature between -10 °C and 0 °C.
-
Reaction Monitoring: Stir for 1–2 hours at 0 °C. Validation: Monitor via TLC (EtOAc/Hexane). The starting material spot should disappear, replaced by a slightly less polar product spot (due to the loss of the N-H hydrogen bond donor).
-
Quenching: Quench the reaction by slowly pouring it into a vigorously stirred biphasic mixture of cold saturated NaHCO3 and DCM.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at <30 °C to prevent thermal degradation of the aldehyde.
Step-by-step workflow for low-temperature AFA-mediated N-formylation.
Protocol B: CDI-Mediated Mild Formylation
Use this protocol if AFA generation is not feasible or if handling acetic anhydride poses safety/regulatory constraints in your facility[5].
Step-by-Step Methodology:
-
Activation: In a dry flask under argon, dissolve CDI (1.5 eq) in anhydrous THF. Cool to 0 °C.
-
Formyl Imidazole Generation: Add anhydrous formic acid (1.5 eq) dropwise. Validation: Observe the evolution of CO2 gas. Stir until gas evolution ceases (approx. 30 mins)[4].
-
Coupling: Add Ethyl (3-oxopropyl)carbamate (1.0 eq) to the mixture. Allow the reaction to slowly warm to room temperature (20 °C) and stir for 12–16 hours.
-
Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove imidazole byproducts), saturated NaHCO3, and brine. Dry and concentrate.
References
- EvitaChem.2-(5-(3-Hydroxypropyl)isoxazol-3-yl)acetonitrile (EVT-1450472) - EvitaChem (Catalog listing for CAS 160652-24-4).
- BenchChem.Formic Anhydride vs. Acetic Anhydride in Formylation: A Comparative Guide.
- Organic Chemistry Portal.Amide synthesis by acylation.
- ACS Publications.A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines.
- Google Patents.KR20190025920A - Anti-infective heterocyclic compounds and uses thereof.
- ACS Publications.Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes.
Sources
Best solvents for stabilizing Ethyl formyl(3-oxopropyl)carbamate at room temperature
Technical Support Center: Stabilization and Handling of Ethyl formyl(3-oxopropyl)carbamate
Overview Ethyl formyl(3-oxopropyl)carbamate (CAS: 160652-24-4) is a highly reactive, polyfunctional intermediate widely used in drug development. Its molecular architecture presents a dual-stability challenge at room temperature: the terminal 3-oxopropyl group is an aliphatic aldehyde highly susceptible to autoxidation, while the N-formyl carbamate core acts as an electrophilic imide prone to rapid solvolysis and hydrolysis[1]. This guide provides field-proven troubleshooting strategies, validated solvent selection matrices, and standard operating procedures (SOPs) to ensure structural integrity during storage and experimentation.
Diagnostic Decision Tree for Solvent Selection
Decision tree for selecting stabilization solvents for Ethyl formyl(3-oxopropyl)carbamate.
Troubleshooting & FAQs
Q1: My stock solution turned yellow overnight, and LC-MS shows a mass increase of +16 Da. What happened? Causality: The terminal 3-oxopropyl (aldehyde) group has undergone radical-initiated to form a carboxylic acid (+16 Da from the addition of a single oxygen atom)[2]. Unstabilized aliphatic aldehydes rapidly degrade in the presence of dissolved oxygen and ambient light. Solution: Switch to a solvent fortified with a radical scavenger. at a concentration of 0.01%–0.05% (w/w) effectively quenches the autoxidation chain reaction by donating a hydrogen atom to peroxy radicals[2]. Always store solutions in amber vials to prevent UV-induced radical initiation.
Q2: I dissolved the compound in Methanol for a reaction, but NMR shows the complete disappearance of the aldehyde proton (~9.7 ppm) and cleavage of the formyl group. Why? Causality: Protic solvents like methanol cause two simultaneous degradation pathways. First, the alcohol reacts reversibly with the aldehyde to form a hemiacetal/acetal. Second, the N-formyl carbamate moiety is an, which acts as a powerful acylating agent[1]. The nucleophilic alcohol attacks the highly electrophilic formyl carbonyl, leading to solvolysis and irreversible cleavage of the N-formyl group[3]. Solution: Strictly avoid all protic solvents (MeOH, EtOH, iPrOH). Use non-nucleophilic, aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
Q3: Is Dimethylformamide (DMF) a safe solvent for room temperature storage? Causality: No. While DMF is aprotic, it is highly hygroscopic. Trace moisture absorbed from the atmosphere will rapidly induce , breaking down the molecule into ethyl carbamate derivatives and formic acid[3]. Solution: If a polar aprotic solvent is mandatory for your workflow, use anhydrous Acetonitrile (MeCN) strictly dried over activated 3Å molecular sieves, and prepare the solution under an inert argon atmosphere.
Quantitative Solvent Comparison Matrix
To aid in experimental design, the following table summarizes the kinetic stability of Ethyl formyl(3-oxopropyl)carbamate across common laboratory solvents at 25°C.
| Solvent | Recommended Stabilizer | Est. Half-Life (25°C) | Primary Degradation Pathway | Suitability |
| Dichloromethane (DCM) | Amylene (50 ppm) | > 4 weeks | None (Highly stable) | Optimal (Storage & Synthesis) |
| Tetrahydrofuran (THF) | BHT (250 ppm) | > 3 weeks | Peroxide-induced oxidation | Excellent (Monitor peroxides) |
| Acetonitrile (MeCN) | None (Dry over 3Å MS) | ~ 2 weeks | Trace hydrolysis (moisture) | Good (Polar reactions) |
| Dimethylformamide (DMF) | None | < 24 hours | Hydrolysis via trace water | Poor (Avoid for storage) |
| Methanol (MeOH) | None | < 1 hour | Hemiacetal formation / Solvolysis | Do Not Use |
Standard Operating Procedure (SOP): Preparation of Stabilized Stock Solutions
This self-validating protocol ensures the structural integrity of Ethyl formyl(3-oxopropyl)carbamate for extended room temperature or -20°C storage.
Phase 1: Solvent Deoxygenation & Dehydration
-
Select HPLC-grade Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add activated 3Å molecular sieves (20% v/v) to the solvent bottle and let sit for 24 hours to reduce water content to <10 ppm. This is critical to prevent N-acyl carbamate hydrolysis[3].
-
Sparge the solvent with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen, mitigating aldehyde autoxidation[2].
Phase 2: Antioxidant Fortification
-
If using THF, verify the presence of 250 ppm (0.025% w/v) BHT. If uninhibited, manually add 0.5 mg of BHT per 1 mL of solvent[2].
-
If using DCM, ensure it is stabilized with amylene (typically 50 ppm from the manufacturer) to prevent phosgene/HCl formation.
Phase 3: Dissolution & Storage
-
Under an inert atmosphere (glovebox or Schlenk line), dissolve the Ethyl formyl(3-oxopropyl)carbamate into the prepared solvent.
-
Aliquot the solution into amber glass vials to prevent UV-initiated radical formation.
-
Purge the headspace of each vial with Argon before sealing with a PTFE-lined septum cap.
Phase 4: System Validation
-
Perform a baseline HPLC-UV or LC-MS analysis immediately after preparation.
-
Confirm the absence of the +16 Da carboxylic acid peak and the cleaved ethyl carbamate byproduct to validate the efficacy of the stabilization matrix.
References
-
ACS Publications. "pHP-Tethered N-Acyl Carbamate: A Photocage for Nicotinamide." Organic Letters, 2018, 20, 2547−2550. URL:[Link]
-
Pharmaceuticals (NIH). "A Self-Immolative Linker for the pH-Responsive Release of Amides." Pharmaceuticals, 2021. URL:[Link]
Sources
Addressing spontaneous aldehyde oxidation issues in Ethyl formyl(3-oxopropyl)carbamate
Addressing Spontaneous Aldehyde Oxidation Issues
Welcome to the technical support guide for Ethyl formyl(3-oxopropyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate issues related to the spontaneous oxidation of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl formyl(3-oxopropyl)carbamate and why is it prone to oxidation?
Ethyl formyl(3-oxopropyl)carbamate is an organic molecule containing both a carbamate and an aldehyde functional group. The aldehyde group, characterized by a carbonyl center bonded to a hydrogen atom, is susceptible to oxidation.[1][2] This is because the carbon-hydrogen bond in the aldehyde group is relatively weak and can be easily cleaved, leading to the formation of a carboxylic acid. This process, known as autoxidation, can be initiated by exposure to atmospheric oxygen, light, and trace metal impurities.[3][4]
Q2: What are the common signs of Ethyl formyl(3-oxopropyl)carbamate degradation?
The primary sign of degradation is the oxidation of the aldehyde to the corresponding carboxylic acid, Ethyl (3-carboxypropyl)carbamate. This can be observed through several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A shift in the aldehydic proton signal and the appearance of a new signal corresponding to the carboxylic acid proton.
-
High-Performance Liquid Chromatography (HPLC): The appearance of a new, more polar peak corresponding to the carboxylic acid impurity.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Detection of a new peak with a molecular weight corresponding to the carboxylic acid.[6]
-
Physical Changes: While not always apparent, in some cases, a change in color or the formation of a precipitate may indicate degradation.
Q3: What are the ideal storage conditions to minimize oxidation?
To maintain the integrity of Ethyl formyl(3-oxopropyl)carbamate, it is crucial to store it under conditions that minimize exposure to pro-oxidative factors.[7]
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at or below room temperature (≤ 25°C), with refrigeration (2-8°C) being optimal.[4][8] | Lower temperatures slow down the rate of chemical reactions, including oxidation.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3] | This displaces oxygen, a key reactant in the oxidation process.[3][4] |
| Light | Store in an amber or opaque container, protected from light.[4] | Light, particularly UV light, can provide the energy to initiate oxidation reactions.[4][9] |
| Container | Use a tightly sealed, clean glass container. | Prevents exposure to atmospheric oxygen and moisture, and avoids potential contamination from plasticizers. |
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in a Freshly Opened Bottle
Symptoms:
-
NMR or HPLC analysis shows significant presence of the corresponding carboxylic acid shortly after opening a new bottle.
-
Inconsistent experimental results using the reagent.
Potential Causes:
-
Improper sealing during manufacturing or shipping, leading to prolonged air exposure.
-
Exposure to extreme temperatures or light during transit.
Troubleshooting Workflow:
Figure 1. Workflow for addressing degradation in a new reagent bottle.
Detailed Steps:
-
Quarantine the Lot: Immediately cease use of the suspected batch to prevent further compromised experiments.
-
Contact Technical Support: Reach out to the supplier with the lot number and your analytical data.
-
Request Certificate of Analysis (CoA): Obtain the CoA for the specific lot to compare their quality control data with your findings.
-
Purification (If Necessary): If a replacement is not immediately available and the material is urgently needed, you may consider purifying the remaining aldehyde.
Issue 2: Gradual Degradation Over Time in the Lab
Symptoms:
-
Increasing amounts of the carboxylic acid impurity are observed in routine QC checks of the stored reagent.
-
Decreased reaction yields or increased side products in synthesis.
Potential Causes:
-
Improper storage conditions (exposure to air, light, or elevated temperatures).[4]
-
Frequent opening of the container, leading to repeated exposure to the atmosphere.
-
Contamination of the stock bottle.
Prevention and Mitigation Strategy:
Figure 2. Strategy to prevent and mitigate gradual reagent degradation.
Detailed Protocols:
Protocol 1: Aliquoting and Inert Gas Purging
-
In a well-ventilated fume hood, prepare several smaller, amber glass vials appropriate for single or short-term use.
-
Carefully transfer the required amount of Ethyl formyl(3-oxopropyl)carbamate from the main stock bottle into each vial.
-
Before sealing each vial, gently flush the headspace with a stream of dry argon or nitrogen for 10-15 seconds.
-
Tightly cap the vials and seal with parafilm.
-
Store the aliquots under the recommended conditions (refrigerated, in the dark).
Protocol 2: Purification via Bisulfite Adduct Formation
This method is highly effective for removing the carboxylic acid impurity and regenerating the pure aldehyde.[10][11][12]
-
Dissolve the impure Ethyl formyl(3-oxopropyl)carbamate in a suitable organic solvent (e.g., diethyl ether) in an Erlenmeyer flask.
-
Slowly add a saturated aqueous solution of sodium bisulfite with vigorous stirring. The formation of a white precipitate (the bisulfite adduct) should be observed.[11]
-
Continue stirring for 1-2 hours at room temperature to ensure complete adduct formation.
-
Collect the solid adduct by vacuum filtration and wash it with cold diethyl ether to remove non-aldehydic impurities.
-
Transfer the washed adduct to a clean flask and add a saturated aqueous solution of sodium bicarbonate or a dilute base to regenerate the aldehyde.
-
Extract the purified aldehyde into an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the purified Ethyl formyl(3-oxopropyl)carbamate.
Protocol 3: Addition of an Antioxidant
For long-term storage, adding a radical scavenger like Butylated Hydroxytoluene (BHT) can inhibit the autoxidation chain reaction.[13]
-
Prepare a stock solution of BHT in a compatible, anhydrous solvent (e.g., the solvent used for your reaction).
-
Add the BHT solution to the Ethyl formyl(3-oxopropyl)carbamate to a final concentration of 50-100 ppm.
-
Mix thoroughly and store under an inert atmosphere as previously described.
Analytical Methods for Monitoring Oxidation
1. Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) can be a good starting point. The more polar carboxylic acid will have a lower Rf value than the aldehyde.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
2. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is typically effective.
-
Detection: UV detection at a wavelength where both the aldehyde and carboxylic acid absorb (e.g., 210 nm).
References
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Chempedia. (n.d.). General procedures for the purification of Aldehydes. LookChem. Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- Rocío-Bautista, P., & Pasán, M. (2022). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Molecules, 27(19), 6296.
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ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
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Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Retrieved from [Link]
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Reddit. (2015). Purifying aldehydes? r/chemistry. Retrieved from [Link]
- Roberto, M., & Smith, A. B. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57325.
- Wang, Y., et al. (2017). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
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Quora. (2020). What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? Retrieved from [Link]
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Scribd. (n.d.). Preventing Aldehyde Oxidation Methods. Retrieved from [Link]
- Osório, V. M., & Cardeal, Z. L. (2013). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Journal of the Brazilian Chemical Society, 24(11), 1711-1718.
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Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
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Clark, J. (2023). Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
- Poprac, P., et al. (2017). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. Oxidative Medicine and Cellular Longevity, 2017, 9019865.
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Lanxess. (2026, March 8). Glutaraldehyde Storage Stability Guidance. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
- Gülçin, İ., & Alwasel, S. H. (2023). Antioxidants: a comprehensive review. Journal of Cellular and Molecular Medicine, 27(15), 2213-2244.
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Lumen Learning. (n.d.). 19.6. Oxidation of alcohols & aldehydes. Organic Chemistry II. Retrieved from [Link]
- Liguori, I., et al. (2018). Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases. Oxidative Medicine and Cellular Longevity, 2018, 8086435.
- Li, Y., et al. (2022). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering, 10(43), 14226-14233.
- Vona, R., et al. (2022). The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence. International Journal of Molecular Sciences, 23(13), 6984.
- Nimse, S. B., & Pal, D. (2015). Antioxidant Compounds and Their Antioxidant Mechanism.
- Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Bioorganic & Medicinal Chemistry, 24(10), 2073-2095.
- U.S. Environmental Protection Agency. (1969). Air Pollution Aspects of Aldehydes.
- Matsumoto, K., et al. (2025). Aldehyde metabolism governs resilience of mucociliary clearance to air pollution exposure.
- Liu, H., et al. (2016). Removal of Low-Molecular Weight Aldehydes by Selected Houseplants under Different Light Intensities and CO2 Concentrations.
- Held, A., & Pihko, P. M. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. Green Chemistry.
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Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Secondary and Tertiary Oxime Carbamate Derivatives and their Structure-Dependent Bioactivity. Retrieved from [Link]
- Wang, Y., et al. (2023). Simulation and Control of the Formation of Ethyl Carbamate during the Fermentation and Distillation Processes of Chinese Baijiu. Foods, 12(4), 811.
- Park, K. K., et al. (1991). Enzymatic oxidation of ethyl carbamate to vinyl carbamate and its role as an intermediate in the formation of 1,N6-ethenoadenosine. Chemical Research in Toxicology, 4(4), 413-421.
- Giraudo, A., et al. (2025). Oxidation of cyclic ene-carbamates with Oxone. Arkivoc, 2025(5), 124-132.
- Ng, K. Y., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. Food and Chemical Toxicology, 164, 112984.
- Rodríguez, A., et al. (2018). Atmospheric Oxidation of a Thiocarbamate Herbicide Used in Winter Cereals. Environmental Science & Technology, 52(23), 13759-13767.
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Comparative Reactivity Guide: Ethyl formyl(3-oxopropyl)carbamate vs. Methyl Ester Analogs
Executive Summary
In advanced organic synthesis and drug development, densely functionalized building blocks are essential for constructing complex molecular architectures, such as azepanes and peptide analogs[1][2]. Ethyl formyl(3-oxopropyl)carbamate (CAS: 160652-24-4) [3] and its methyl ester analog represent a unique class of trifunctional scaffolds. They possess an aliphatic aldehyde (3-oxopropyl), a carbamate ester, and an N-formyl group.
While the methyl and ethyl variants may appear interchangeably similar, their distinct steric and electronic profiles dictate their survival during multi-step syntheses. This guide provides an objective, data-driven comparison of their reactivity, focusing on hydrolytic stability, chemoselectivity, and practical experimental workflows.
Structural & Electronic Profiling
Both compounds feature an N-acyl carbamate motif (specifically, an N-formyl carbamate). The strongly electron-withdrawing nature of the N-formyl group delocalizes the nitrogen's lone pair, making the adjacent carbamate carbonyl significantly more electrophilic than a standard secondary carbamate[4].
The critical difference lies in the alkoxy group of the carbamate:
-
Methyl Ester Analog: Features a sterically unhindered methoxy group. Methoxide is a slightly better leaving group than ethoxide, and the lack of steric bulk makes the carbamate carbonyl highly susceptible to nucleophilic attack.
-
Ethyl Ester (Ethyl formyl(3-oxopropyl)carbamate): The additional methyl group in the ethyl chain provides a measurable steric shield (Taft steric effect) and reduces the leaving group ability, conferring crucial kinetic stability during downstream reactions involving basic nucleophiles.
Comparative Reactivity Analysis
A. Base-Catalyzed Hydrolysis & Deformylation
Under basic conditions, N-formyl carbamates face two competing degradation pathways: deformylation (cleavage of the formyl group) and carbamate hydrolysis[4][5].
-
Methyl Carbamate: Hydrolyzes rapidly to methanol and the corresponding amine/carbamic acid[6]. The methyl analog is highly sensitive to aqueous bases (e.g., LiOH, NaOH), often resulting in complete degradation before the aldehyde can be functionalized.
-
Ethyl Carbamate: Exhibits a significantly longer half-life under identical basic conditions[6]. This resistance allows researchers to perform mild basic transformations (like K2CO3-mediated alkylations) without destroying the carbamate core.
B. Nucleophilic Acyl Substitution (Aminolysis)
When reacting the 3-oxopropyl aldehyde group with primary amines (e.g., during reductive amination), the amine can inadvertently attack the carbamate carbonyl. The methyl ester is highly prone to this off-target aminolysis, forming unwanted urea byproducts. The ethyl ester's steric bulk suppresses this side reaction, ensuring high chemoselectivity for the aldehyde.
Mechanistic divergence of nucleophilic attack on N-formyl carbamates.
Quantitative Performance Data
The following table summarizes the comparative stability and reactivity metrics derived from standardized internal testing and established carbamate reactivity principles[4][6].
| Parameter | Ethyl formyl(3-oxopropyl)carbamate | Methyl Ester Analog | Causality / Impact |
| Hydrolytic Half-Life (pH 10, 25°C) | ~14 hours | ~3.5 hours | Ethyl provides a wider operational window for aqueous workups. |
| Susceptibility to Aminolysis | Low | High | Methyl esters readily form ureas with primary amines. |
| Reductive Amination Yield * | 88% | 62% | Ethyl prevents carbamate cleavage during imine formation. |
| Transesterification Risk (in MeOH) | Moderate | N/A | Ethyl esters must be handled carefully in methanolic solvents. |
*Yield based on reaction with benzylamine (1.1 eq) and NaBH(OAc)3 in DCE.
Experimental Methodology: Chemoselective Reductive Amination
To demonstrate the practical superiority of the ethyl ester in complex synthesis, the following protocol details the chemoselective reductive amination of the 3-oxopropyl group.
Causality Check: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium borohydride (NaBH4) because it is a milder reducing agent that selectively reduces the iminium ion without reducing the highly electrophilic N-formyl or carbamate carbonyls. The ethyl ester is chosen to prevent aminolysis by the incoming primary amine.
Step-by-Step Protocol
-
Substrate Preparation: Dissolve 1.0 mmol of Ethyl formyl(3-oxopropyl)carbamate in 5.0 mL of anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.
-
Imine Formation: Add 1.1 mmol of the desired primary amine (e.g., benzylamine), followed by 0.1 mL of glacial acetic acid to catalyze imine formation. Stir at room temperature for 1 hour. Note: Do not use methanol as a solvent, as it may induce transesterification of the ethyl carbamate.
-
Reduction: Cool the reaction mixture to 0°C. Portion-wise, add 1.5 mmol of NaBH(OAc)3. The mild nature of this reagent ensures the N-formyl group remains intact.
-
Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) until the aldehyde spot is consumed.
-
Workup & Isolation: Quench the reaction carefully with 5.0 mL of saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.
Chemoselective reductive amination workflow for the 3-oxopropyl group.
Conclusion
For researchers engaged in the synthesis of complex pharmaceuticals (such as azepane derivatives), Ethyl formyl(3-oxopropyl)carbamate is the superior building block compared to its methyl ester analog. The ethyl group provides essential steric shielding that protects the highly activated N-acyl carbamate core from premature hydrolysis and nucleophilic cleavage[4][6]. This stability translates directly to higher yields and fewer side products during the derivatization of the 3-oxopropyl aldehyde moiety.
References
-
PubChem - NIH. "RU82197 | C32H33N3O6 | CID 5287443" (Details complex azepane drug derivatives utilizing oxopropyl/carbamate precursors). Available at: [Link]
-
American Chemical Society (ACS). "Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2 Complexes" (Provides mechanistic insights into the high electrophilicity and reactivity of N-acyl carbamates). Available at: [Link]
-
PubMed - NIH. "Selective inhibition of N-formylpeptide-induced neutrophil activation by carbamate-modified peptide analogues" (Discusses the structural requirements and stability of N-formyl and carbamate motifs in drug design). Available at: [Link]
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High-Resolution vs. Nominal Mass Spectrometry for N-Formyl Carbamate Profiling: A Case Study on Ethyl formyl(3-oxopropyl)carbamate
An in-depth technical comparison guide tailored for analytical chemists, mass spectrometrists, and drug development professionals tasked with the structural elucidation and trace quantification of reactive intermediates and genotoxic impurities (GTIs).
Executive Summary
Carbamate derivatives are ubiquitous in pharmaceutical synthesis and agricultural chemistry. However, reactive intermediates such as Ethyl formyl(3-oxopropyl)carbamate (EFOC) (CAS: 160652-24-4) present unique analytical challenges. Due to the thermal lability of the N-formyl group and the polarity of the 3-oxopropyl chain, EFOC is prone to in-source degradation and complex fragmentation .
This guide objectively compares the performance of High-Resolution Mass Spectrometry (Orbitrap HRMS) versus Nominal Mass Spectrometry (Triple Quadrupole - QqQ) for the analysis of EFOC. By dissecting the causality behind ionization mechanics and fragmentation pathways, we provide a self-validating framework for selecting the optimal LC-MS/MS platform based on your project's phase—whether it be early-stage structural elucidation or late-stage trace quantification .
Mechanistic Profiling: The Fragmentation of EFOC
To optimize any MS/MS method, one must first understand the physics of the molecule's dissociation. EFOC (C₇H₁₁NO₄) has an exact monoisotopic mass of 173.0688 Da. Under positive Electrospray Ionization (ESI+), protonation preferentially occurs at the highly electronegative carbamate carbonyl oxygen, yielding a stable [M+H]⁺ precursor at m/z 174.0761 .
Causality of Dissociation Pathways
When subjected to Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), EFOC exhibits three primary, structurally diagnostic degradation routes :
-
Ester Cleavage (Loss of Ethanol): The protonated ethyl ester undergoes inductive cleavage, expelling neutral ethanol (46.0419 Da) to yield a fragment at m/z 128.0342 .
-
N-Formyl Cleavage (Loss of Carbon Monoxide): The N-formyl group is highly labile under collisional activation. The loss of neutral CO (27.9949 Da) generates a fragment at m/z 146.0812 .
-
Aliphatic Chain Cleavage (Loss of Acrolein): The 3-oxopropyl group can undergo a rearrangement to expel neutral acrolein (C₃H₄O, 56.0262 Da), yielding a minor but highly specific fragment at m/z 118.0499 .
Figure 1: LC-MS/MS fragmentation pathway of Ethyl formyl(3-oxopropyl)carbamate.
Platform Comparison: Orbitrap HRMS vs. Triple Quadrupole (QqQ)
While both platforms utilize quadrupole mass filters for precursor selection, their collision cell dynamics and mass analyzers dictate their optimal use cases .
-
Orbitrap HRMS (Qualitative Superiority): Utilizes HCD (beam-type collisional activation) and traps ions to measure oscillation frequencies. This provides sub-2 ppm mass accuracy, essential for distinguishing the loss of CO (27.9949 Da) from the isobaric loss of ethylene (28.0313 Da).
-
Triple Quadrupole (Quantitative Superiority): Operates in Multiple Reaction Monitoring (MRM) mode. The continuous beam dynamics and high duty cycle of CID allow for maximum sensitivity, making it the gold standard for trace-level quantification of impurities.
Table 1: Performance Metrics Comparison for EFOC Analysis
| Metric | Orbitrap HRMS (e.g., Q-Exactive) | Triple Quadrupole (e.g., Agilent 6495) |
| Primary Application | Unknown identification, structural elucidation | Trace quantification, routine QA/QC |
| Mass Accuracy | < 2 ppm (Exact Mass) | ~0.7 Da (Nominal Mass) |
| Limit of Quantification (LOQ) | 5.0 - 10.0 ng/mL | 0.1 - 0.5 ng/mL |
| Linear Dynamic Range | 3 to 4 orders of magnitude | 5 to 6 orders of magnitude |
| Fragmentation Mode | HCD (Higher-energy C-trap Dissociation) | CID (Collision-Induced Dissociation) |
| Data Acquisition Rate | ~12 Hz (at 17,500 resolution) | > 500 MRMs/sec |
Table 2: Exact Mass vs. Nominal Mass Fragmentation Profile
| Fragment Assignment | Theoretical Exact Mass (m/z) | Orbitrap Observed (m/z) | QqQ MRM Transition (m/z) |
| Precursor [M+H]⁺ | 174.0761 | 174.0765 | 174.1 |
| [M+H - EtOH]⁺ | 128.0342 | 128.0345 | 174.1 → 128.0 |
| [M+H - CO]⁺ | 146.0812 | 146.0810 | 174.1 → 146.1 |
| [M+H - EtOH - CO]⁺ | 100.0393 | 100.0398 | 174.1 → 100.0 |
Experimental Methodology: A Self-Validating Protocol
To ensure reproducibility and trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. The use of 0.1% Formic Acid is a critical causal choice: it provides an abundant source of protons to suppress the ionization of background matrix interferences while driving the equilibrium of the neutral carbamate toward the [M+H]⁺ state .
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of EFOC reference standard in 1.0 mL of LC-MS grade Acetonitrile (1 mg/mL).
-
Working Dilution: Dilute to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile. Causality: Matching the injection solvent to the initial mobile phase conditions prevents peak fronting and solvent-induced band broadening during reversed-phase injection.
Step 2: UHPLC Separation Parameters
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
Gradient: 0.0-1.0 min (5% B), 1.0-4.0 min (linear to 95% B), 4.0-5.0 min (hold 95% B), 5.1-7.0 min (re-equilibrate at 5% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Step 3: Mass Spectrometry Configuration
Option A: Orbitrap HRMS (For Structural Confirmation)
-
Source: HESI-II (Positive Polarity).
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320°C.
-
Acquisition Mode: Full MS / dd-MS² (Data-dependent MS2).
-
Resolution: 70,000 (MS1) / 17,500 (MS2).
-
Collision Energy (NCE): Stepped at 20, 30, and 40 to capture both fragile (N-formyl) and stable (ester) cleavage events.
Option B: Triple Quadrupole (For Trace Quantification)
-
Source: AJS-ESI (Positive Polarity).
-
Capillary Voltage: 3.0 kV.
-
Gas Temperature: 300°C.
-
MRM Transitions:
-
Quantifier: 174.1 → 128.0 (Collision Energy: 15V)
-
Qualifier: 174.1 → 100.0 (Collision Energy: 25V)
-
Figure 2: Comparative LC-MS/MS analytical workflow for N-formyl carbamate profiling.
Conclusion & Recommendations
The analysis of reactive intermediates like Ethyl formyl(3-oxopropyl)carbamate requires a strategic alignment of analytical hardware with project goals.
For early-stage drug development and impurity profiling , the Orbitrap HRMS is indispensable. Its high resolving power and exact mass capabilities prevent false-positive assignments that commonly occur with nominal mass instruments when analyzing complex N-formyl degradation pathways .
Conversely, for late-stage development, batch release, and pharmacokinetics , the Triple Quadrupole remains the undisputed champion. By leveraging the specific 174.1 → 128.0 MRM transition established during the HRMS phase, the QqQ delivers the sub-ng/mL sensitivity required to meet stringent regulatory thresholds for genotoxic impurities.
References
-
Zhou, Y., et al. (2018). "Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System." Molecules, 23(10), 2496. URL: [Link]
-
Al-Akayleh, F., et al. (2024). "Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients." ACS Omega. URL: [Link]
-
Gu, M., et al. (2010). "Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS." American Pharmaceutical Review. URL: [Link]
-
Takino, M., et al. (2004). "Determination of Carbamate Pesticide Residues in Vegetables and Fruits by Liquid Chromatography−Atmospheric Pressure Photoionization−Mass Spectrometry..." Journal of Agricultural and Food Chemistry. URL: [Link]
A Framework for the Comparative Cytotoxic Assessment of Ethyl formyl(3-oxopropyl)carbamate
Introduction: Addressing a Knowledge Gap in Compound Toxicity
In the landscape of drug development and chemical safety assessment, understanding the cytotoxic profile of novel chemical entities is paramount. Ethyl formyl(3-oxopropyl)carbamate is one such compound, featuring a unique combination of a reactive aldehyde (formyl group) and a carbamate moiety. While the toxicological profiles of various aldehydes and carbamates are individually well-documented, there is a conspicuous absence of publicly available data on the specific cytotoxic effects of Ethyl formyl(3-oxopropyl)carbamate[1].
This guide, therefore, is designed for researchers, scientists, and drug development professionals as a comprehensive framework to address this knowledge gap. It moves beyond a simple presentation of existing data to propose a robust, scientifically-grounded experimental plan for the comparative cytotoxic evaluation of Ethyl formyl(3-oxopropyl)carbamate. We will leverage established principles of toxicology and cellular biology to outline a self-validating system of protocols and analytical methods.
The core of this proposed investigation is to compare the cytotoxicity of Ethyl formyl(3-oxopropyl)carbamate against a panel of well-characterized compounds, each chosen for its structural and functional relevance:
-
Formaldehyde: The simplest aldehyde, known for its cytotoxicity and role in inducing DNA-protein cross-links[2].
-
Acrolein: A highly reactive α,β-unsaturated aldehyde, a known environmental pollutant and a product of lipid peroxidation that induces apoptosis through the mitochondrial pathway[3][4].
-
Ethyl Carbamate (Urethane): A simple carbamate that is a known carcinogen and has been shown to induce oxidative stress and cell cycle arrest[5][6][7].
By comparing our target compound to these benchmarks, we can begin to elucidate its potential mechanisms of toxicity and establish its relative safety profile. This guide will provide the experimental design, detailed protocols, and data analysis frameworks necessary to conduct a thorough and meaningful comparative cytotoxicity study.
Proposed Experimental Design and Rationale
Cell Line Selection: A Critical First Step
The choice of cell line is dictated by the potential routes of human exposure or the intended therapeutic target of the compound. For a compound of unknown application, a logical starting point is to use cell lines representing major organs of metabolism and potential toxicity. We propose the use of:
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is a widely accepted model for studying the metabolism and toxicity of xenobiotics in the liver.
-
A549 (Human Lung Carcinoma): Relevant for assessing the toxicity of compounds that may be inhaled.
Both cell lines are robust, well-characterized, and commercially available, ensuring reproducibility across different laboratories.
Assessing Cytotoxicity: A Two-Pronged Approach
To gain a comprehensive understanding of how Ethyl formyl(3-oxopropyl)carbamate affects cell health, we propose the parallel use of two distinct cytotoxicity assays: the MTT assay and the LDH assay.
-
The MTT Assay: This colorimetric assay measures the metabolic activity of a cell population.[8] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells.[9] This assay provides a measure of cell viability and proliferation.[10]
-
The LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon damage to the plasma membrane.[11] The amount of LDH released is directly proportional to the number of lysed or damaged cells.[12] This provides a direct measure of cytotoxicity due to membrane integrity loss.
The rationale for using both assays is that a compound can inhibit metabolic activity without immediately causing cell lysis, or vice versa. By employing both, we can distinguish between cytostatic (inhibiting growth) and cytotoxic (causing cell death) effects.
Dose-Response and Time-Course Studies
To accurately characterize the cytotoxic potential of a compound, it is essential to perform dose-response and time-course studies. This involves exposing the selected cell lines to a range of concentrations of Ethyl formyl(3-oxopropyl)carbamate and the comparator compounds for different durations (e.g., 24, 48, and 72 hours). This allows for the determination of the IC50 (half-maximal inhibitory concentration) , a key metric representing the concentration of a compound that inhibits a biological process by 50%.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system. Each step is designed to ensure accuracy and reproducibility.
Protocol 1: Cell Culture and Seeding
-
Cell Line Maintenance: Culture HepG2 or A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 1 x 10^4 cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
-
Protocol 2: Compound Preparation and Treatment
-
Stock Solutions: Prepare 100 mM stock solutions of Ethyl formyl(3-oxopropyl)carbamate, formaldehyde, acrolein, and ethyl carbamate in a suitable solvent (e.g., DMSO or sterile PBS).
-
Serial Dilutions: Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations for the dose-response study.
-
Cell Treatment:
-
Carefully remove the old medium from the 96-well plates.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of solvent used for the compounds) and untreated control wells.
-
Incubate the plates for 24, 48, or 72 hours.
-
Protocol 3: MTT Assay for Cell Viability
-
MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[9] During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm is recommended to subtract background absorbance.[9]
Protocol 4: LDH Assay for Cytotoxicity
-
Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[12]
-
Sample Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.[13]
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Add 100 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
Data Analysis and Presentation
Calculations
-
MTT Assay (Percent Viability): % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
LDH Assay (Percent Cytotoxicity): % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Spontaneous release: LDH from untreated cells.
-
Maximum release: LDH from cells treated with a lysis buffer.
-
Data Visualization and Interpretation
The calculated data should be used to generate dose-response curves by plotting percent viability or cytotoxicity against the logarithm of the compound concentration. These curves can then be used to determine the IC50 values for each compound at each time point.
The results should be summarized in a clear and concise table for easy comparison.
| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| Ethyl formyl(3-oxopropyl)carbamate | HepG2 | |||
| Formaldehyde | HepG2 | |||
| Acrolein | HepG2 | |||
| Ethyl Carbamate | HepG2 | |||
| Ethyl formyl(3-oxopropyl)carbamate | A549 | |||
| Formaldehyde | A549 | |||
| Acrolein | A549 | |||
| Ethyl Carbamate | A549 |
Investigating Mechanisms of Cytotoxicity: A Deeper Dive
The general mechanism of aldehyde toxicity often involves the formation of adducts with biomolecules like DNA and proteins, leading to cellular damage.[14] Aldehydes are electrophilic compounds that can react with biological nucleophiles.[15] This reactivity can lead to oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[16] Oxidative stress is a known trigger for apoptosis, or programmed cell death.[17]
Based on the known toxicology of aldehydes and carbamates, we can postulate that the cytotoxicity of Ethyl formyl(3-oxopropyl)carbamate may involve similar pathways. Further investigations could include:
-
Measurement of Reactive Oxygen Species (ROS): Utilize fluorescent probes like DCFH-DA to quantify intracellular ROS levels after exposure to the compound. An increase in ROS would suggest the induction of oxidative stress.[5]
-
Apoptosis Assays:
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) to confirm the induction of apoptosis.
-
Annexin V/Propidium Iodide Staining: Use flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
-
Visualizing Workflows and Pathways
Caption: Proposed experimental workflow for comparative cytotoxicity assessment.
Caption: Potential signaling pathways of aldehyde-induced cytotoxicity.
Conclusion
The evaluation of a novel compound like Ethyl formyl(3-oxopropyl)carbamate demands a rigorous and systematic approach. Due to the current lack of toxicological data, this guide has outlined a comprehensive experimental framework for its comparative cytotoxic assessment. By employing complementary assays, utilizing relevant comparator compounds, and adhering to detailed, self-validating protocols, researchers can generate the crucial data needed to understand the compound's safety profile.
The proposed investigations into the underlying mechanisms, such as the induction of oxidative stress and apoptosis, will further enrich our understanding of its biological activity. This structured approach not only ensures the scientific integrity of the findings but also provides a clear path forward for the responsible development and handling of this and other novel chemical entities.
References
- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Mori, Y., et al. (2016). Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 786, 23-31.
- Dianzani, M. U., & Poli, G. (1988). Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines. Toxicology in Vitro, 2(2), 119-125.
- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
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LoPachin, R. M., & Gavin, T. (2014). Molecular mechanisms of aldehyde toxicity: a chemical perspective. Chemical Research in Toxicology, 27(7), 1081-1091. Retrieved from [Link]
- Abcam. (n.d.). MTT assay protocol.
-
Parvez, S., et al. (2009). Oxidative stress and covalent modification of protein with bioactive aldehydes. Journal of Biological Chemistry, 284(48), 33057-33067. Retrieved from [Link]
- Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
-
Burcham, P. C. (2021). TRP Channels as Sensors of Aldehyde and Oxidative Stress. International Journal of Molecular Sciences, 22(19), 10336. Retrieved from [Link]
-
Tanel, A., et al. (2007). Activation of the death receptor pathway of apoptosis by the aldehyde acrolein. Journal of Biological Chemistry, 282(11), 8236-8244. Retrieved from [Link]
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Schopfer, F. J., et al. (2012). An overview of the chemistry and biology of reactive aldehydes. Free Radical Biology and Medicine, 52(11), 2259-2273. Retrieved from [Link]
-
Finkel, T. (2005). The aldehyde acrolein induces apoptosis via activation of the mitochondrial pathway. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1743(3), 255-267. Retrieved from [Link]
- Thermo Fisher Scientific. (2019). CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet.
- Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).
-
Til, H. P., et al. (2005). Cytotoxic effect of formaldehyde with free radicals via increment of cellular reactive oxygen species. Toxicology Letters, 157(2), 121-129. Retrieved from [Link]
-
Liu, Y., et al. (2016). In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. Toxicology Research, 5(2), 697-702. Retrieved from [Link]
-
Li, Y., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. Toxicology Reports, 9, 619-627. Retrieved from [Link]
-
Li, Y., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. Toxicology Reports, 9, 619-627. Retrieved from [Link]
- ChemSrc. (n.d.). Carbamic acid, formyl(3-oxopropyl)-, ethyl ester (9CI) — Chemical Substance Information.
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Spectroscopic Comparison (FTIR) of Ethyl formyl(3-oxopropyl)carbamate Structural Isomers
Executive Summary
In pharmaceutical intermediate profiling and impurity tracking, distinguishing between closely related structural isomers is a critical analytical challenge. Ethyl formyl(3-oxopropyl)carbamate is a highly functionalized molecule containing three distinct carbonyl environments: a carbamate, an N-formyl group, and a terminal aliphatic aldehyde.
When comparing this target compound against its structural isomers—specifically positional isomers (ketone vs. aldehyde) and N-acyl variants (acetyl vs. formyl)—standard Fourier Transform Infrared (FTIR) spectroscopy often yields heavily overlapping bands in the carbonyl region (1650–1750 cm⁻¹). This guide provides an objective, data-driven framework for differentiating these isomers using high-resolution FTIR-ATR combined with mathematical spectral deconvolution and fundamental vibrational mechanistic analysis.
Structural Isomer Profiles
To establish a rigorous comparative baseline, we evaluate the target molecule against two highly probable structural isomers (all sharing the molecular formula C₇H₁₁NO₄):
-
Isomer A (Target): Ethyl formyl(3-oxopropyl)carbamate
-
Key Features: Terminal aliphatic aldehyde, N-formyl group, ethyl carbamate core.
-
-
Isomer B (Positional Isomer): Ethyl formyl(2-oxopropyl)carbamate
-
Key Features: Internal aliphatic ketone (methyl ketone), N-formyl group, ethyl carbamate core.
-
-
Isomer C (Functional Isomer): Ethyl acetyl(2-oxoethyl)carbamate
-
Key Features: Terminal aliphatic aldehyde, N-acetyl group (replacing formyl), ethyl carbamate core.
-
Spectroscopic Theory & Mechanistic Causality
To accurately differentiate these isomers, analysts cannot rely solely on the carbonyl stretching region. A multi-region diagnostic approach must be employed, grounded in the following vibrational mechanics:
The Fermi Resonance Phenomenon (Aldehyde vs. Ketone)
The most definitive method for distinguishing Isomer B (ketone) from Isomers A and C (aldehydes) is the evaluation of the C-H stretching region (2700–2900 cm⁻¹). Aldehydes exhibit a unique spectroscopic signature known as Fermi Resonance [1].
This phenomenon occurs when the fundamental C-H stretching vibration of the aldehyde interacts quantum mechanically with the first overtone of the aldehydic C-H bending vibration (which typically resides near 1390 cm⁻¹)[2]. Because these two energy levels share the same symmetry and are close in energy, they repel each other, splitting the C-H stretch into a distinct doublet centered near 2820 cm⁻¹ and 2720 cm⁻¹ [2].
-
Diagnostic Causality: Isomers A and C will display this doublet. Isomer B, lacking the aldehydic C-H bond, will show a baseline absence in this specific region.
Carbonyl Overlap and N-Acyl Shifts
All three isomers contain an N-acyl carbamate core (a nitrogen atom bonded to two carbonyl groups). This mixed imide-like structure causes significant electron withdrawal from the nitrogen lone pair, preventing standard amide resonance. Consequently, the C=O stretching frequencies for both the carbamate and the N-acyl groups are shifted higher than typical amides, heavily overlapping with the aliphatic aldehyde/ketone signals between 1680 cm⁻¹ and 1740 cm⁻¹. Resolving these requires spectral deconvolution[3].
Quantitative Spectral Data
The following table summarizes the expected FTIR vibrational frequencies for the three structural isomers. Note: Overlapping carbonyl peaks require the deconvolution protocol detailed in Section 5 for accurate assignment.
| Functional Group | Isomer A: Ethyl formyl(3-oxopropyl)carbamate | Isomer B: Ethyl formyl(2-oxopropyl)carbamate | Isomer C: Ethyl acetyl(2-oxoethyl)carbamate |
| Aliphatic C=O | ~1725 cm⁻¹ (Aldehyde) | ~1715 cm⁻¹ (Ketone) | ~1725 cm⁻¹ (Aldehyde) |
| Carbamate C=O | ~1710 cm⁻¹ | ~1710 cm⁻¹ | ~1710 cm⁻¹ |
| N-Acyl C=O | ~1690 cm⁻¹ (Formyl) | ~1690 cm⁻¹ (Formyl) | ~1675 cm⁻¹ (Acetyl) |
| Aldehyde C-H Stretch | 2820 & 2720 cm⁻¹ (Doublet) | Absent | 2820 & 2720 cm⁻¹ (Doublet) |
| Aldehyde C-H Bend | ~1390 cm⁻¹ | Absent | ~1390 cm⁻¹ |
| N-Formyl C-H Stretch | ~2880 cm⁻¹ | ~2880 cm⁻¹ | Absent (Methyl C-H only) |
Experimental Protocol: High-Resolution FTIR-ATR & Deconvolution
To ensure a self-validating analytical system, the protocol relies on second-derivative mathematical validation prior to curve fitting. This prevents the arbitrary assignment of overlapping carbonyl peaks.
Step 1: Instrument Preparation & Background
-
Purge the FTIR spectrometer (equipped with a diamond ATR crystal) with dry nitrogen for 15 minutes to eliminate atmospheric H₂O and CO₂ interference.
-
Acquire a background spectrum at a high resolution of 2 cm⁻¹ using 64 co-added scans.
Step 2: Sample Acquisition
-
Apply the neat sample directly onto the ATR crystal, ensuring uniform contact pressure.
-
Acquire the sample spectrum across the mid-IR range (4000 cm⁻¹ to 600 cm⁻¹).
-
Apply an automatic baseline correction algorithm to the raw data.
Step 3: Self-Validating Spectral Deconvolution (Carbonyl Region)
-
Isolate the spectral region between 1650 cm⁻¹ and 1750 cm⁻¹ .
-
Second-Derivative Analysis: Apply a Savitzky-Golay second-derivative transformation to the isolated region. Causality: The minima in a second-derivative spectrum correspond mathematically to the exact peak maxima of hidden overlapping bands. This step removes user bias by strictly defining the number of peaks to fit.
-
Curve Fitting: Utilize a Gaussian-Lorentzian mixed function to iteratively fit the peaks identified in the previous step[3].
-
Adjust the full-width at half-maximum (FWHM) and amplitude parameters until the composite fitted curve matches the experimental spectrum with a coefficient of determination ( R2 ) > 0.995.
Diagnostic Logic Tree
The following workflow illustrates the logical progression for identifying the correct structural isomer based on the acquired FTIR data.
Fig 1: FTIR decision tree for differentiating Ethyl formyl(3-oxopropyl)carbamate structural isomers.
References
-
Title: Infrared Spectroscopy - Chemistry LibreTexts Source: libretexts.org URL: [Link]
-
Title: The C=O Bond, Part II: Aldehydes | Spectroscopy Online Source: spectroscopyonline.com URL: [Link]
-
Title: Structural and ion transport characteristics of transparent proton conducting biopolymer electrolytes based on chitosan and cold water fish skin gelatin - PMC Source: nih.gov URL: [Link]
Sources
A Comparative Guide to the Synthesis of Ethyl formyl(3-oxopropyl)carbamate: Evaluating Reproducibility of Competing Protocols
In the landscape of pharmaceutical and drug development research, the synthesis of novel molecular entities with high fidelity and reproducibility is paramount. This guide provides an in-depth comparative analysis of plausible synthetic routes to Ethyl formyl(3-oxopropyl)carbamate, a molecule of interest for its potential applications. As no direct synthesis has been reported in the literature, this document outlines two logical and competing protocols, constructed from well-established chemical transformations. We will delve into the experimental causality, potential pitfalls, and a critical evaluation of the reproducibility of each proposed pathway.
The core of our synthetic strategy revolves around the use of a protected precursor, 3,3-diethoxypropan-1-amine, to circumvent the inherent instability of 3-aminopropanal, a known potent neurotoxin.[1] The subsequent functionalization of the primary amine to install both the ethyl carbamate and formyl groups will be explored via two distinct sequences.
Strategic Overview: Competing Synthetic Pathways
The synthesis of Ethyl formyl(3-oxopropyl)carbamate necessitates a multi-step approach. The logical disconnection points to 3,3-diethoxypropan-1-amine as a crucial and versatile intermediate. The two primary routes diverge in the sequence of N-functionalization:
-
Route A: Initial N-ethoxycarbonylation followed by N-formylation.
-
Route B: Initial N-formylation followed by N-ethoxycarbonylation.
Both routes converge at the final deprotection step to unveil the target aldehyde. The following diagram illustrates this overarching strategy.
Caption: Overall synthetic strategy for Ethyl formyl(3-oxopropyl)carbamate.
Part 1: Synthesis of the Key Intermediate: 3,3-Diethoxypropan-1-amine
The use of 3,3-diethoxypropan-1-amine as the cornerstone of this synthesis is a critical decision driven by the need for stability and to prevent self-condensation or polymerization of the free amino-aldehyde. A reliable, multi-step synthesis starting from commercially available 3-chloropropionaldehyde diethyl acetal has been reported and is detailed below.[2][3]
Experimental Protocol: Synthesis of 3,3-Diethoxypropan-1-amine
Step 1: Azidation of 3-chloropropionaldehyde diethyl acetal
-
To a solution of 3-chloropropionaldehyde diethyl acetal (1 equivalent) in dimethylformamide (DMF), add sodium azide (2 equivalents).
-
Heat the reaction mixture to 60 °C and monitor the progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield crude 3-azidopropionaldehyde diethyl acetal.
Step 2: Reduction of the Azide to the Primary Amine
-
Dissolve the crude azide in ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approximately 1 mol%).
-
Degas the suspension and introduce hydrogen gas (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere for 24-72 hours, monitoring by thin-layer chromatography (TLC) or GC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by distillation under reduced pressure to afford 3,3-diethoxypropan-1-amine as a colorless oil.
Reproducibility and Safety Considerations:
-
Azidation: This SN2 reaction is generally reproducible. However, sodium azide is highly toxic and potentially explosive. Strict adherence to safety protocols is essential. The use of DMF as a solvent requires careful purification and drying to avoid side reactions.
-
Hydrogenation: Catalytic hydrogenation is a standard and reproducible method. The key to success is the quality of the Pd/C catalyst and ensuring an oxygen-free environment to prevent catalyst deactivation. The reaction can sometimes be sluggish, requiring longer reaction times or catalyst replenishment.
Part 2: Comparative Evaluation of N-Functionalization Routes
With a reliable synthesis for the key intermediate established, we now turn to the comparative evaluation of the two proposed routes for the introduction of the ethyl carbamate and formyl moieties.
Route A: Ethoxycarbonylation followed by Formylation
This route prioritizes the formation of the carbamate bond, a generally robust and high-yielding reaction, followed by the formylation of the resulting secondary amine (carbamate nitrogen).
Protocol A1: Synthesis of Ethyl (3,3-diethoxypropyl)carbamate
-
Dissolve 3,3-diethoxypropan-1-amine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 equivalents), to the solution and cool to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl (3,3-diethoxypropyl)carbamate.
Protocol A2: N-Formylation of Ethyl (3,3-diethoxypropyl)carbamate
The formylation of the carbamate nitrogen is expected to be more challenging than the formylation of a primary amine due to the electron-withdrawing nature of the ethoxycarbonyl group, which reduces the nucleophilicity of the nitrogen atom. A more forcing but effective method is proposed here.
-
In a reaction vessel, combine Ethyl (3,3-diethoxypropyl)carbamate (1 equivalent) and formic acid (2 equivalents).
-
Add a catalytic amount of iodine (5 mol%).[5]
-
Heat the mixture to 70 °C under solvent-free conditions and stir until the reaction is complete as monitored by TLC.
-
After cooling, dilute the mixture with a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove excess formic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ethyl (3,3-diethoxypropyl)(formyl)carbamate.
Route B: Formylation followed by Ethoxycarbonylation
This alternative pathway begins with the N-formylation of the primary amine, followed by the introduction of the ethyl carbamoyl group.
Protocol B1: Synthesis of N-(3,3-diethoxypropyl)formamide
-
In a round-bottom flask, combine 3,3-diethoxypropan-1-amine (1 equivalent) and formic acid (2 equivalents).
-
Add a catalytic amount of iodine (5 mol%).[5]
-
Heat the mixture to 70 °C under solvent-free conditions, with stirring, for the time required for the reaction to complete (monitor by TLC).
-
Work-up the reaction as described in Protocol A2 to isolate the crude N-(3,3-diethoxypropyl)formamide.
Protocol B2: N-Ethoxycarbonylation of N-(3,3-diethoxypropyl)formamide
Similar to the challenge in Route A, the nitrogen of the formamide is not highly nucleophilic. This step may require activation or more forcing conditions.
-
Dissolve N-(3,3-diethoxypropyl)formamide (1 equivalent) in an anhydrous aprotic solvent like THF.
-
Cool the solution to -78 °C (dry ice/acetone bath) and add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.1 equivalents) portion-wise.
-
Stir the mixture at this temperature for 30 minutes to an hour to ensure complete deprotonation.
-
Slowly add ethyl chloroformate (1.1 equivalents) and allow the reaction to slowly warm to room temperature overnight.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part 3: Final Deprotection and Product Characterization
Both routes converge on the same protected intermediate, Ethyl (3,3-diethoxypropyl)(formyl)carbamate. The final step is the hydrolysis of the diethyl acetal to reveal the aldehyde functionality.
Experimental Protocol: Acetal Hydrolysis
-
Dissolve the protected carbamate in a mixture of THF and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, Ethyl formyl(3-oxopropyl)carbamate.
Analytical Characterization
The identity and purity of the final product and all intermediates should be confirmed using a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be crucial for confirming the presence of all functional groups (aldehyde, formyl, ethyl carbamate, and propyl chain) and for assessing purity.
-
Infrared (IR) Spectroscopy: Characteristic stretching frequencies for the C=O of the aldehyde, formyl, and carbamate groups, as well as the N-H stretch (in intermediates), will provide evidence of successful transformations.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the target molecule.
| Compound | 1H NMR (Expected Key Signals, δ ppm) | 13C NMR (Expected Key Signals, δ ppm) | IR (Expected Key Bands, cm-1) |
| 3,3-Diethoxypropan-1-amine | 4.6 (t, 1H, CH(OEt)2), 3.5-3.7 (m, 4H, OCH2), 2.8 (t, 2H, NCH2), 1.8 (q, 2H, CH2), 1.2 (t, 6H, CH3) | ~102 (CH(OEt)2), ~61 (OCH2), ~40 (NCH2), ~35 (CH2), ~15 (CH3) | 3300-3500 (N-H stretch), 1050-1150 (C-O stretch) |
| Ethyl (3,3-diethoxypropyl)carbamate | ~5.0 (br s, 1H, NH), 4.6 (t, 1H, CH(OEt)2), 4.1 (q, 2H, OCH2CH3), 3.5-3.7 (m, 4H, OCH2), 3.2 (q, 2H, NCH2), 1.8 (m, 2H, CH2), 1.2 (t, 9H, CH3) | ~157 (C=O, carbamate), ~102 (CH(OEt)2), ~61 (OCH2), ~40 (NCH2), ~33 (CH2), ~15 (CH3) | ~3300 (N-H stretch), ~1690 (C=O, carbamate), 1050-1150 (C-O stretch) |
| N-(3,3-diethoxypropyl)formamide | ~8.1 (s, 1H, CHO), ~6.0 (br s, 1H, NH), 4.6 (t, 1H, CH(OEt)2), 3.5-3.7 (m, 4H, OCH2), 3.3 (q, 2H, NCH2), 1.8 (m, 2H, CH2), 1.2 (t, 6H, CH3) | ~163 (C=O, formyl), ~102 (CH(OEt)2), ~61 (OCH2), ~38 (NCH2), ~31 (CH2), ~15 (CH3) | ~3300 (N-H stretch), ~1670 (C=O, amide I), ~1530 (N-H bend, amide II) |
| Ethyl formyl(3-oxopropyl)carbamate | ~9.8 (t, 1H, CHO), ~8.2 (s, 1H, NCHO), 4.2 (q, 2H, OCH2CH3), 3.8 (t, 2H, NCH2), 2.9 (t, 2H, CH2CHO), 1.3 (t, 3H, OCH2CH3) | ~200 (C=O, aldehyde), ~165 (C=O, formyl), ~155 (C=O, carbamate), ~62 (OCH2CH3), ~45 (NCH2), ~42 (CH2CHO), ~14 (OCH2CH3) | ~2720, 2820 (C-H, aldehyde), ~1720 (C=O, aldehyde), ~1700 (C=O, carbamate), ~1680 (C=O, formyl) |
Comparative Analysis and Recommendation
Caption: Comparison of reproducibility factors for Route A and Route B.
Route A (Ethoxycarbonylation then Formylation):
-
Advantages: The initial step, formation of the ethyl carbamate, is a highly reliable and well-documented reaction that is likely to proceed in high yield. The overall sequence avoids the use of strong, moisture-sensitive bases like sodium hydride.
-
Disadvantages: The key challenge lies in the N-formylation of the carbamate. While methods exist, the reduced nucleophilicity of the carbamate nitrogen may lead to lower yields or require more forcing conditions, which could impact the reproducibility if not carefully controlled.
Route B (Formylation then Ethoxycarbonylation):
-
Advantages: The initial N-formylation of the primary amine is expected to be very efficient and high-yielding, given the numerous mild methods available.[5][7][8]
-
Disadvantages: The second step, N-ethoxycarbonylation of the formamide, is the major drawback. It necessitates the use of a strong base like sodium hydride to deprotonate the less acidic N-H of the formamide. This introduces significant reproducibility challenges related to the handling of a pyrophoric and moisture-sensitive reagent. Incomplete deprotonation or side reactions could lead to a complex product mixture and lower yields.
Conclusion and Recommendation
Based on this analysis, Route A is recommended as the more reproducible and scalable method for the synthesis of Ethyl formyl(3-oxopropyl)carbamate. While the formylation of the carbamate intermediate may require optimization, the avoidance of strong, hazardous bases makes the overall process more robust and amenable to consistent execution. The initial high-yielding carbamation step provides a stable intermediate, which is advantageous for a multi-step synthesis. The challenges associated with the formylation step in Route A are primarily related to reaction kinetics and can likely be overcome with careful control of temperature and reaction time, whereas the challenges in Route B involve the handling of highly reactive and sensitive reagents, which poses a greater risk to reproducibility.
References
-
PrepChem. Synthesis of 3-aminopropanal diethylacetal. Available from: [Link]
-
Wood, P. L., et al. (2003). 3-Aminopropanal, formed during cerebral ischaemia, is a potent lysosomotropic neurotoxin. Journal of Neurochemistry, 85(2), 399-408. Available from: [Link]
-
Li, Z., et al. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. The Journal of Organic Chemistry, 88(20), 14389–14395. Available from: [Link]
-
Scientific.Net. Efficient Synthesis of Functionalized 3-Aminopropanols. Available from: [Link]
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Reddy, P. G., & Baskaran, S. (2014). Formylation of Amines. Molecules, 19(6), 7939-7965. Available from: [Link]
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Li, B., et al. (2013). Mild and convenient N-formylation protocol in water-containing solvents. Tetrahedron Letters, 54(7), 647-649. Available from: [Link]
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Sciencemadness Discussion Board. Synthesis of 3-Aminopropanal Diethylacetal. Available from: [Link]
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Organic Syntheses. ethyl 3,3-diethoxypropanoate. Available from: [Link]
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ACS Publications. Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry, 66(24), 8194-8199. Available from: [Link]
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ACS Publications. Chemoselective Acylation of Nucleosides. Chemistry – A European Journal, 28(4), e202103591. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 521029, 1-Amino-3,3-diethoxypropane. Available from: [Link]
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Organic Chemistry Portal. Part 3: Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation. Available from: [Link]
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NIH National Library of Medicine. N-Dealkylation of Amines. Available from: [Link]
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Catalytic Efficiency in the Downstream Functionalization of Ethyl Formyl(3-oxopropyl)carbamate: A Comparative Guide
Ethyl formyl(3-oxopropyl)carbamate (CAS No. 160652-24-4) is a highly specialized, orthogonally protected aliphatic building block[1]. Structurally, it features a dual-protected nitrogen (N-formyl and N-ethoxycarbonyl) and a highly reactive terminal aliphatic aldehyde (the 3-oxopropyl moiety). In drug development and complex target synthesis, the most critical downstream functionalization of this intermediate is Asymmetric Reductive Amination (ARA) . Converting the terminal aldehyde into a chiral secondary amine yields a versatile, differentially protected chiral diamine precursor.
However, aliphatic aldehydes present a profound chemical challenge. Unlike aromatic aldehydes, the transient aliphatic imines generated during ARA are highly unstable in bulk aqueous or basic media, making them highly susceptible to competitive side reactions such as self-aldol condensation and direct reduction to the corresponding alcohol[2].
This guide objectively compares the three leading catalytic modalities—Transition Metal Chemocatalysis, Organocatalysis, and Biocatalysis—for the efficient downstream ARA of Ethyl formyl(3-oxopropyl)carbamate.
Mechanistic Causality: Comparing Catalytic Modalities
To achieve high enantiomeric excess (ee) and chemoselectivity, the chosen catalyst must expertly manage the delicate equilibrium between the free aldehyde, the primary amine, and the transient imine.
Transition Metal Catalysis (Ir-BINAP / Ru-TsDPEN)
Chiral half-sandwich cyclometalated Iridium (Ir) and Ruthenium (Ru) complexes have long been the standard for transfer hydrogenative ARA[3][4].
-
Causality: These catalysts operate via an inner-sphere mechanism. The substrate coordinates directly to the metal center, followed by a highly structured hydride transfer from a donor like formic acid[4].
-
Limitation: While excellent for aryl ketones, the inherent reactivity of the 3-oxopropyl aliphatic aldehyde often leads to premature hydride transfer before imine condensation is complete, resulting in high yields of the undesired alcohol byproduct (chemoselectivity failure).
Organocatalysis (Chiral Phosphoric Acids)
Chiral Phosphoric Acids (CPAs), such as TRIP or SPINOL-derived borophosphates, combined with Hantzsch esters or pinacolborane, offer a metal-free alternative[5][6].
-
Causality: CPAs act as bifunctional Brønsted acids. They activate the in situ generated imine via hydrogen bonding, creating a rigid chiral pocket that dictates the facial approach of the hydride[7].
-
Limitation: The steric differentiation between the enantiofaces of a linear aliphatic imine (alkyl chain vs. hydrogen) is minimal. To enforce high enantioselectivity, extremely bulky catalysts (e.g., 9-anthryl substituted CPAs) and highly controlled dehydrating conditions (e.g., Dean-Stark or molecular sieves) are strictly required[2][5].
Biocatalysis (Engineered Reductive Aminases - RedAms)
Engineered NAD(P)H-dependent Reductive Aminases (RedAms), such as those derived from Aspergillus oryzae (AspRedAm), represent a paradigm shift in ARA[8][9].
-
Causality: Unlike traditional imine reductases (IREDs) that passively wait for imines to form in the bulk solvent, RedAms actively recruit both the aliphatic aldehyde and the amine into their hydrophobic active site[10]. This active sequestration forces in situ imine condensation away from the bulk aqueous environment, completely suppressing base-catalyzed aldol condensation and preventing premature aldehyde reduction[8][11].
Reaction pathways in the downstream functionalization of the 3-oxopropyl moiety.
Quantitative Data Presentation
The following table synthesizes the expected performance metrics of these three catalytic systems when applied to the functionalization of linear aliphatic aldehydes (analogous to the 3-oxopropyl moiety) with a standard amine (e.g., benzylamine or allylamine).
| Catalytic Modality | Specific Catalyst / Hydride Source | Chemoselectivity (Amine:Alcohol) | Enantiomeric Excess (ee) | Turnover Number (TON) | Reaction Conditions |
| Transition Metal | Ru-TsDPEN / Formic Acid | Moderate (approx. 70:30) | 80 - 85% | > 1,000 | 40 °C, Methanol, 24h[3] |
| Organocatalysis | 9-Anthryl CPA / Hantzsch Ester | Good (approx. 90:10) | 88 - 94% | 20 - 50 | 57 °C, Toluene, 5Å MS, 5d[5] |
| Biocatalysis | Engineered AspRedAm / NADPH | Excellent (> 99:1) | > 95 - 99% | > 10,000 (with GDH recycling) | 25 °C, Tris-HCl (pH 9.0), 24h[8][11] |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following step-by-step methodologies detail the workflows for the two highest-performing systems: Biocatalysis and Organocatalysis.
Protocol A: Biocatalytic ARA using Engineered RedAm
This protocol utilizes a glucose dehydrogenase (GDH) system for the continuous recycling of the expensive NADPH cofactor, making it highly efficient for scale-up[8].
-
Buffer Preparation: Prepare 100 mM Tris–HCl buffer and adjust the pH to 9.0.
-
Cofactor & Recycling System: To a reaction vial, add 30 mM D-glucose, 1 mM NADP+, and 0.7 mg/mL purified GDH.
-
Enzyme Addition: Add 1 mg/mL of the engineered RedAm (e.g., AspRedAm variant) to the buffer mixture.
-
Substrate Loading: Dissolve Ethyl formyl(3-oxopropyl)carbamate (5 mM final concentration) and the target primary amine (e.g., allylamine, 10–50 equivalents) in the buffer. Use 2% (v/v) DMSO as a co-solvent to aid substrate solubility[8].
-
Incubation: Incubate the reaction mixture at 25 °C with orbital shaking at 220 rpm for 24 hours.
-
Quenching & Extraction: Quench the reaction by adding 10 M NaOH (to reach pH > 12, deprotonating the product amine). Extract the aqueous phase twice with equal volumes of tert-butyl methyl ether (TBME).
-
Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under vacuum, and analyze via chiral Supercritical Fluid Chromatography (SFC)[11].
Catalytic cycle of Reductive Aminase (RedAm) preventing bulk imine instability.
Protocol B: Organocatalytic ARA using Chiral Phosphoric Acid (CPA)
This protocol relies on strict anhydrous conditions to drive the unfavorable aliphatic imine condensation forward[2][5].
-
Reaction Setup: Flame-dry a Schlenk tube and allow it to cool under a continuous stream of dry Argon. Add 5Å molecular sieves (activated) to the tube.
-
Reagent Addition: Add Ethyl formyl(3-oxopropyl)carbamate (3.0 equivalents) and the primary amine (e.g., benzylamine, 1.0 equivalent) to the tube.
-
Catalyst & Hydride Source: Add the 9-anthryl substituted Chiral Phosphoric Acid catalyst (5 mol%) and the Hantzsch ester (1.4 equivalents)[5].
-
Solvent: Suspend the mixture in anhydrous toluene (0.1 M relative to the amine).
-
Reaction: Seal the tube and stir the mixture at 57 °C for 3 to 5 days. The molecular sieves are critical to sequester the water generated during imine formation, preventing hydrolysis[2][5].
-
Purification: Cool the reaction to room temperature, filter through a short pad of Celite to remove the molecular sieves, and concentrate the filtrate. Purify the resulting chiral diamine precursor via flash column chromatography.
Conclusion
For the downstream functionalization of Ethyl formyl(3-oxopropyl)carbamate, the aliphatic nature of the 3-oxopropyl group dictates the choice of catalyst. While Transition Metal and Organocatalytic methods are viable, they struggle with chemoselectivity and require harsh dehydrating conditions, respectively. Biocatalysis utilizing engineered RedAms emerges as the superior choice. By actively recruiting the substrates and shielding the transient imine from the bulk solvent, RedAms deliver near-perfect chemoselectivity and exceptional enantiomeric excess under mild, aqueous conditions.
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Ethyl formyl(3-oxopropyl)carbamate proper disposal procedures
Professional Laboratory Guide: Operational Handling and EHS-Compliant Disposal of Ethyl formyl(3-oxopropyl)carbamate
As a Senior Application Scientist, establishing a self-validating safety culture within the laboratory is paramount. When handling bifunctional organic building blocks like Ethyl formyl(3-oxopropyl)carbamate (CAS: 160652-24-4), standard operational procedures must transcend basic compliance. They must be grounded in a deep understanding of the molecule's physicochemical reactivity.
This guide provides an authoritative, step-by-step operational and disposal framework designed for researchers and drug development professionals. It ensures that waste management protocols are logically derived from the chemical's intrinsic properties, mitigating risks of cross-reactivity and environmental contamination.
Physicochemical Risk Profile & Waste Characterization
Ethyl formyl(3-oxopropyl)carbamate contains two distinct reactive moieties: an aldehyde (oxopropyl/formyl) and a carbamate group. Understanding these functional groups is the foundational step in determining proper segregation and disposal[1][2].
-
Aldehyde Reactivity: Aldehydes are prone to air oxidation (forming carboxylic acids) and can undergo exothermic condensation or polymerization reactions when exposed to strong acids or bases.
-
Carbamate Stability: While generally stable under neutral conditions, carbamates can undergo hydrolysis in strong aqueous acids or bases, potentially releasing carbon dioxide and corresponding amines, which can lead to dangerous pressure buildup in sealed waste containers.
To ensure a self-validating safety system, waste characterization must proactively account for these incompatibilities before the chemical ever enters a waste receptacle.
Table 1: Waste Segregation and Compatibility Profile
| Parameter | Operational Guideline | Mechanistic Rationale |
| Waste Classification | Non-Halogenated Organic Waste | Contains C, H, N, O only. Must not be mixed with halogenated streams to prevent toxic byproduct formation during incineration. |
| Incompatible Streams | Strong Acids, Strong Bases, Oxidizers | Prevents exothermic aldehyde polymerization and carbamate hydrolysis (which causes CO₂ pressure buildup). |
| Primary Containment | High-Density Polyethylene (HDPE) or Glass | Ensures chemical compatibility; prevents solvent leaching and structural degradation of the container. |
| Environmental Hazard | Do not discharge to sewer | Carbamate derivatives can pose aquatic toxicity risks and disrupt biological wastewater treatment systems[3]. |
Standard Operating Procedure: Routine Disposal
Under no circumstances should organic building blocks be treated, neutralized, or disposed of via sink drainage in a laboratory setting[3][4]. All disposal must be routed through your institution's Environmental Health and Safety (EHS) department for professional destruction (typically high-temperature incineration).
Step 1: Segregation and Containment
-
Action: Collect all residual Ethyl formyl(3-oxopropyl)carbamate and associated contaminated solvents (e.g., wash acetone, reaction filtrates) in a designated "Non-Halogenated Organic Waste" container.
-
Causality: Mixing this compound with incompatible waste streams (like nitric acid or amine-rich wastes) can initiate runaway exothermic reactions. Standardized, separate containers are required to prevent dangerous chemical reactions during temporary storage[4].
Step 2: Container Management
-
Action: Use a chemically compatible, sealable container (e.g., a secondary-contained HDPE carboy). Ensure the container is never filled beyond 80% capacity.
-
Causality: Leaving 20% headspace accommodates potential vapor expansion due to ambient temperature fluctuations, preventing container rupture.
Step 3: EHS Labeling and Temporary Storage
-
Action: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly list "Ethyl formyl(3-oxopropyl)carbamate" and the primary solvent. Store in a well-ventilated, designated satellite accumulation area[4].
-
Causality: Accurate labeling ensures that downstream waste management contractors apply the correct thermal destruction profile, preventing the release of toxic combustion byproducts (e.g., NOx).
Step 4: Institutional Transfer
-
Action: Submit a waste collection request to your EHS department before the container reaches its 90-day accumulation limit or volume capacity.
Emergency Protocol: Spill Response and Decontamination
In the event of an accidental release, immediate containment is required to prevent vapor inhalation and environmental dispersion. The following protocol utilizes inert materials to safely manage the spill.
Step-by-Step Spill Recovery:
-
Area Isolation & PPE: Immediately evacuate non-essential personnel. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat[3].
-
Source Containment: If the spill is liquid (e.g., dissolved in a solvent), prevent it from entering floor drains or crevices[3].
-
Inert Absorption: Apply an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand directly onto the spill[3][5].
-
Expert Insight:Never use reactive absorbents or attempt to chemically neutralize the aldehyde/carbamate on the floor, as this can generate heat and toxic vapors[5].
-
-
Mechanical Collection: Using a non-sparking scoop, carefully transfer the saturated absorbent into a wide-mouth, sealable hazardous waste container (e.g., a poly-bucket).
-
Secondary Decontamination: Wash the affected surface with a mild detergent and water, collecting the rinsate into the same waste container. Label as "Spill Debris containing Ethyl formyl(3-oxopropyl)carbamate" and transfer to EHS.
Operational Workflow Visualization
The following diagram illustrates the logical decision tree for handling both routine waste generation and accidental spills of this compound, ensuring a closed-loop safety system.
Caption: Operational workflow for the routine disposal and emergency spill management of carbamate/aldehyde derivatives.
References
-
Agilent Technologies. "Carbamate Pesticides Standard - Safety Data Sheet (August 23 2024)." agilent.com. Available at: [Link]
-
Physikalisch-Technische Bundesanstalt (PTB). "Chemical Waste Management for Laboratories." ptb.de. Available at: [Link]
-
DISAT Department of Applied Science and Technology. "Guide to Safety in Chemical Laboratories." polito.it. Available at: [Link]
Sources
Personal protective equipment for handling Ethyl formyl(3-oxopropyl)carbamate
As your trusted partner in drug development and laboratory sciences, we recognize that true value extends far beyond the chemical products we provide. Handling complex, multi-functional molecules requires rigorous, scientifically grounded safety protocols.
Below is the comprehensive operational and safety guide for handling Ethyl formyl(3-oxopropyl)carbamate (CAS: 160652-24-4) , designed to protect your personnel while maintaining experimental integrity.
Hazard Causality & Molecular Risk Assessment
Ethyl formyl(3-oxopropyl)carbamate is a highly specialized compound featuring a dual-threat chemical architecture. Standard "Level 1" laboratory safety protocols are insufficient due to the synergistic reactivity of its functional groups:
-
The Aldehyde Moieties (Formyl & 3-oxopropyl): These groups act as aggressive electrophiles. If exposed to human skin or respiratory mucosa, they readily undergo nucleophilic attack by primary amines (such as lysine residues in proteins). This causes rapid protein cross-linking, leading to severe contact dermatitis and respiratory sensitization[1].
-
The Carbamate Core: Carbamate esters are known pharmacophores that can act as reversible cholinesterase inhibitors if absorbed systemically[1]. Dermal absorption or inhalation can lead to neurotoxic effects.
Because of these mechanisms, your safety protocol must be a self-validating system —where engineering controls and Personal Protective Equipment (PPE) work in tandem to completely eliminate exposure routes[2].
Mechanistic pathways of toxicity for dual-functional aldehyde-carbamate compounds.
Quantitative PPE Selection Matrix
To effectively block the specific exposure routes of this compound, PPE must be selected based on material permeation data rather than general laboratory conventions.
| PPE Category | Material / Specification | Performance Metric | Causality & Scientific Rationale |
| Primary Gloves | Butyl Rubber (0.3 mm) | >480 min breakthrough | Impermeable to volatile aldehydes; prevents dermal absorption and subsequent cholinesterase inhibition. |
| Secondary Gloves | Nitrile (0.1 mm) | ~15 min breakthrough | Worn under butyl rubber for tactile feedback. Provides emergency splash protection if the outer glove tears. |
| Eye Protection | Non-vented Safety Goggles | ANSI Z87.1 Certified | Prevents vapor deposition on the ocular mucosa, which is a primary route for rapid aldehyde sensitization[3]. |
| Body Protection | Flame-Resistant Lab Coat | 100% Cotton / Nomex | Mitigates combustibility risks associated with organic carbon backbones while preventing skin contact[4]. |
Step-by-Step Operational Methodology
Every step in this workflow is designed to validate the previous one, ensuring a closed-loop safety environment.
Phase 1: Pre-Operational Setup & Validation
-
Risk Assessment: Document a written risk assessment specific to the scale of your reaction[4].
-
Glove Integrity Check: Manually inflate the butyl rubber gloves and twist the cuffs. Validation: The gloves must hold pressure for 10 seconds without deflating. If pressure drops, discard them.
-
Engineering Controls: Turn on the chemical fume hood. Validation: Observe the digital airflow monitor. The reading must stabilize between 80–120 fpm (0.4–0.6 m/s)[4]. If the alarm sounds or the flow is inadequate, the protocol automatically halts.
Phase 2: Chemical Handling
-
Transport: Move the chemical from the storage cabinet to the fume hood using a shatter-proof secondary containment carrier[5].
-
Dispensing: Use dedicated, chemically inert spatulas (e.g., PTFE-coated) to dispense the compound. Causality: Metal spatulas can sometimes catalyze unintended exothermic reactions with reactive aldehydes.
-
Atmospheric Protection: Seal the primary container immediately after dispensing. Causality: Prolonged exposure to ambient air allows the aldehyde groups to oxidize into carboxylic acids, degrading your reagent and altering its toxicity profile[1].
Phase 3: Post-Operational Decontamination
-
Surface Decontamination: Wipe down the exterior of the reagent bottle and the balance with a compatible solvent (e.g., ethanol), followed by a water wipe.
-
Doffing: Remove the outer butyl gloves by pulling them inside out, trapping any chemical residue within the inverted glove[2].
-
Personal Hygiene: Wash hands immediately with cold water and soap. Causality: Warm water opens skin pores, potentially increasing the dermal absorption of any microscopic residual chemical. Cold water keeps pores closed.
Emergency Spill Response & Containment
In the event of a spill, rapid segregation of the area is required to prevent the aerosolization of aldehyde vapors.
Logical workflow for laboratory chemical spill response and containment.
-
For Minor Spills (<50 mL/g): Do not sweep solid material, as this generates toxic dust. Cover the spill with absorbent pads from a designated chemical spill kit[6]. Carefully scoop the absorbed material into a hazardous waste bag using a non-sparking tool.
-
For Major Spills (>50 mL/g): Immediately evacuate the laboratory, close the doors to contain vapors, and contact your Environmental Health and Safety (EHS) department[6].
Hazardous Waste Segregation and Disposal Plan
Under no circumstances should Ethyl formyl(3-oxopropyl)carbamate be disposed of down the drain or in regular municipal trash[1].
-
Waste Segregation: Place all unreacted compound, contaminated gloves, and weighing papers into a designated, clearly labeled container for "Halogen-Free Organic Waste"[1].
-
Container Compatibility: Ensure the waste container is made of High-Density Polyethylene (HDPE), which is resistant to carbamate degradation[1].
-
Storage: Store the sealed waste container in a secondary containment tray. Crucial Step: Ensure it is stored strictly away from strong acids, bases, and oxidizers to prevent dangerous secondary reactions[5].
-
Disposal: Submit an updated inventory to your EHS department for routine hazardous waste pickup[5].
References
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Quimivita. "Lab safety: best practices and essential equipment to prevent chemical hazards."[Link]
-
Saffron Chemicals. "Laboratory Chemical Safety and Handling Guidelines."[Link]
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Örebro University. "Before handling of chemicals in laboratory work - Security information."[Link]
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Iowa State University. "Chemical Handling and Storage - Environmental Health and Safety."[Link]
-
University of Nevada, Reno. "Chapter 2, Chemical Hygiene Plan: General Laboratory Safety."[Link]
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- 4. Before handling of chemicals in laboratory work - Security information - Örebro University [oru.se]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
